1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFRYQNNVUSEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597971 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956010-88-1 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, structural characteristics, and key physicochemical parameters, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, it explores its potential role in relevant biological signaling pathways.
Core Physicochemical Data
The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. While experimental data for this specific isomer is limited in publicly available literature, the following table summarizes its key calculated and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄ | Calculated |
| Molecular Weight | 144.13 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | >250 °C (predicted) | Chemicalize Prediction |
| Boiling Point | 477.8 ± 45.0 °C (predicted) | Chemicalize Prediction |
| pKa (most acidic) | 11.53 ± 0.10 (predicted) | Chemicalize Prediction |
| pKa (most basic) | 1.19 ± 0.10 (predicted) | Chemicalize Prediction |
| logP | 0.95 (predicted) | Chemicalize Prediction |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and DMF (inferred) | Inferred from related compounds |
Experimental Protocols
The synthesis and characterization of this compound are fundamental steps in its evaluation for drug development. The following sections provide detailed methodologies for its synthesis and analysis.
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Core
A common and effective method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of an aminopyrazole with a β-ketoester, followed by cyclization. The introduction of the 3-carbonitrile group can be achieved through various synthetic strategies, often involving the use of a cyanating agent on a suitable precursor.
Representative Protocol for the Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Scaffold:
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Reaction Setup: To a solution of 3-amino-1H-pyrazole (1 equivalent) in glacial acetic acid, add ethyl acetoacetate (1.1 equivalents).
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Reaction Execution: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
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Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1H-pyrazolo[3,4-b]pyridin-5(4H)-one. Further chemical modifications would be required to obtain the 3-carbonitrile derivative.
Characterization Methods
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and chemical environment of protons, confirming the aromatic and pyrazole ring protons.
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¹³C NMR: Determines the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can also provide structural information.
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Infrared (IR) Spectroscopy:
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IR spectroscopy is used to identify the presence of key functional groups, such as the nitrile (C≡N) stretch, which is characteristic of this compound.
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High-Performance Liquid Chromatography (HPLC):
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HPLC is employed to determine the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) is typically used.
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Biological Context and Signaling Pathways
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1] These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.
The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins. This inhibition blocks the propagation of the signaling cascade.
Caption: Generalized kinase inhibitor signaling pathway.
The diagram above illustrates how a kinase inhibitor, such as a 1H-pyrazolo[3,4-b]pyridine derivative, can block a signaling pathway. By competitively binding to the ATP pocket of a protein kinase, it prevents the phosphorylation of substrate proteins, thereby halting the downstream signaling cascade that can lead to cellular responses like proliferation and survival. The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold allows for the development of potent and selective inhibitors for various kinases.[1]
Caption: Experimental workflow for synthesis and evaluation.
References
The Ascendant Therapeutic Potential of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide delves into the core aspects of 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The structural similarity of this scaffold to purine bases like adenine and guanine makes it a compelling framework for designing targeted therapies.[1]
Diverse Biological Activities: A Quantitative Overview
Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and protein kinase inhibitory activities. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of the potency of these compounds.
Anticancer Activity
The antiproliferative properties of these derivatives have been extensively evaluated against a wide range of cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Topoisomerase IIα, a crucial enzyme in DNA replication and transcription.[2]
Table 1: In Vitro Anticancer Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Mechanism of Action | Reference |
| 8c | NCI 60 Cell Line Panel | GI50 (MG-MID) | 1.33 | Topoisomerase IIα inhibitor | [2] |
| 19 | HePG-2, MCF-7, HCT-116, PC-3 | IC50 | Good activity | DNA binding | [3] |
| 20 | HePG-2, MCF-7, HCT-116, PC-3 | IC50 | Good activity | DNA binding | [3] |
| 21 | HePG-2, MCF-7, HCT-116, PC-3 | IC50 | Good activity | DNA binding | [3] |
| 24 | HePG-2, MCF-7, HCT-116, PC-3 | IC50 | Good activity | DNA binding | [3] |
| 25 | HePG-2, MCF-7, HCT-116, PC-3 | IC50 | Good activity | DNA binding | [3] |
| 15y | A172, U87MG, A375, A2058, Panc0504 | IC50 | Micromolar range | TBK1 inhibitor | [4] |
Protein Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent protein kinase inhibitors, targeting key enzymes implicated in cancer and inflammatory diseases.
Table 2: Protein Kinase Inhibitory Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | Activity Metric | Value (nM) | Reference |
| 15y | TBK1 | IC50 | 0.2 | [4] |
| 15i | TBK1 | IC50 | 8.5 | [4] |
| 15t | TBK1 | IC50 | 0.8 | [4] |
| BX795 | TBK1 | IC50 | 7.1 | [4] |
| MRT67307 | TBK1 | IC50 | 28.7 | [4] |
| 4a | FGFR1 | IC50 | 0.3 | [5] |
| 7n | FGFR1 | IC50 | Potent | [5] |
Antimicrobial Activity
Several derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria, demonstrating their potential as novel antibacterial agents.
Table 3: Antibacterial Activity of Selected 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| 6a, 6b, 6c, 6d, 6g, 6h | Bacillus subtilis | Moderate | [6] |
| T compound | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Promising | [7] |
Key Experimental Protocols
The biological evaluation of this compound derivatives relies on a suite of standardized and specialized experimental protocols. Below are detailed methodologies for key assays cited in the literature.
In Vitro Anticancer Screening (NCI-60)
This protocol outlines the general procedure for evaluating the antiproliferative activity of compounds against the National Cancer Institute's panel of 60 human cancer cell lines.
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Cell Preparation: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.
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Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at a single concentration (e.g., 10 µM) or in a five-dose range.
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Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C, 5% CO2, and 100% humidity.
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Cell Viability Assay: After incubation, the sulforhodamine B (SRB) assay is performed to determine cell viability. This involves fixing the cells with trichloroacetic acid, staining with SRB, and then solubilizing the bound dye with a Tris base solution.
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Data Analysis: The optical density is read on an automated plate reader. The growth inhibition percentage (GI%) is calculated and used to determine parameters like GI50 (concentration for 50% growth inhibition).
Topoisomerase IIα Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA relaxation activity of human Topoisomerase IIα.
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Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα enzyme, and an assay buffer (containing ATP).
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Compound Addition: The test compound is added to the reaction mixture at various concentrations. Etoposide is often used as a positive control.
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Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
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Reaction Termination: The reaction is stopped by adding a stop buffer/loading dye containing SDS and proteinase K.
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Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.
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Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of DNA relaxation is determined by the decrease in the amount of relaxed DNA and the increase in supercoiled DNA.
TBK1 Kinase Assay (Z'-LYTE)
This protocol describes a fluorescence-based immunoassay to measure the inhibitory activity of compounds against TANK-binding kinase 1 (TBK1).
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Reaction Components: The assay is performed in a 384-well plate containing the TBK1 enzyme, a synthetic peptide substrate, and ATP.
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Compound Incubation: The test compounds are pre-incubated with the TBK1 enzyme.
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Kinase Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP.
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Development: After incubation, a development reagent containing a site-specific protease is added. This protease only cleaves the non-phosphorylated peptide.
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Fluorescence Measurement: Cleavage of the non-phosphorylated substrate results in a change in fluorescence resonance energy transfer (FRET). The fluorescence is measured on a microplate reader.
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Data Analysis: The inhibition of kinase activity is calculated based on the fluorescence signal, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
TBK1 Signaling Pathway
TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response, particularly the production of type I interferons (IFNs).
Caption: Inhibition of the TBK1 signaling pathway by 1H-pyrazolo[3,4-b]pyridine derivatives.
FGFR Signaling Pathway
Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the MAPK and PLCγ pathways, promoting cell proliferation and survival.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrazolo[3,4-b]pyridine derivatives.
General Workflow for Synthesis and Biological Evaluation
The development of novel 1H-pyrazolo[3,4-b]pyridine derivatives follows a structured workflow from chemical synthesis to biological characterization.
Caption: A typical workflow for the development of 1H-pyrazolo[3,4-b]pyridine derivatives.
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and the treatment of inflammatory conditions through the inhibition of key cellular targets. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and exploration of novel biological targets will undoubtedly pave the way for the development of next-generation therapies based on this versatile heterocyclic system.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile and its Analogs: A Technical Guide
Disclaimer: Despite a comprehensive search of available scientific literature, a complete set of experimental spectroscopic data (NMR, IR, MS) for 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile could not be located in the public domain. This guide will therefore provide the available data for the target compound's molecular properties and present a detailed spectroscopic analysis of a closely related isomer, 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile , as a representative example for researchers in the field.
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a centralized resource for the spectroscopic properties of the 1H-pyrazolo[3,4-b]pyridine core structure. The pyrazolo[3,4-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, leading to a wide range of biological activities.
Molecular Properties of this compound
While experimental spectra are not available, the fundamental molecular properties of the target compound have been calculated and are presented below.
| Property | Value |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.13 g/mol |
| InChI | 1S/C7H4N4/c8-4-6-7(9-3-5(6)1)11-10-2-1 |
| InChIKey | UEWIETUNZIVFLI-UHFFFAOYSA-N |
| SMILES | N#Cc1cnc2[nH]ncc2c1 |
Spectroscopic Data of a Representative Analog: 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
The following sections detail the spectroscopic data for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile, a structural isomer of the target compound. This data provides valuable insight into the characteristic spectroscopic features of the 1H-pyrazolo[3,4-b]pyridine ring system bearing a carbonitrile substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available in searched resources |
Table 2: ¹³C NMR Spectroscopic Data for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
| Chemical Shift (ppm) | Assignment |
| Data not available in searched resources |
Note: While specific NMR data for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile was not found, related derivatives show characteristic signals for the pyridine and pyrazole ring protons and carbons. For instance, in various 1H-pyrazolo[3,4-b]pyridine derivatives, proton signals for the pyridine ring typically appear in the range of 7.0-9.0 ppm, and the pyrazole NH proton often appears as a broad singlet at a higher chemical shift. Carbon signals for the fused ring system are generally observed between 100 and 160 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in searched resources | Expected vibrations: C≡N stretch, N-H stretch, C=N and C=C aromatic stretches, C-H aromatic stretches. |
Note: For a compound like this compound, one would expect a sharp, medium-intensity absorption band for the nitrile group (C≡N) around 2220-2260 cm⁻¹. The N-H stretching vibration of the pyrazole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Table 4: Mass Spectrometry Data for 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
| m/z | Relative Intensity (%) | Assignment |
| 144.04 | Base Peak | [M]⁺ (Molecular Ion)[1] |
Note: The fragmentation pattern in mass spectrometry can provide valuable structural information. For pyrazolo[3,4-b]pyridines, fragmentation often involves the loss of small molecules like HCN or N₂ from the heterocyclic rings.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of heterocyclic compounds like 1H-pyrazolo[3,4-b]pyridines.
NMR Spectroscopy
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Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
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Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
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Data Acquisition :
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¹H NMR : Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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¹³C NMR : Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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IR Spectroscopy
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Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
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Sample Preparation : For solid samples, the KBr (potassium bromide) pellet method is frequently employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
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Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or Nujol is recorded and subtracted from the sample spectrum.
Mass Spectrometry
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Instrumentation : Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometers.
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Sample Preparation : The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
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Data Acquisition : The sample solution is introduced into the ion source. In ESI, the solution is sprayed into the mass spectrometer, where solvent evaporation and ionization occur. In EI, the sample is vaporized and then bombarded with a high-energy electron beam. The resulting ions are then separated by the mass analyzer according to their m/z ratio and detected. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecular ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Crystal Structure of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
Disclaimer: To date, the specific crystal structure of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive overview based on the crystallographic data of closely related analogues and general methodologies for synthesis and structure determination relevant to this class of compounds. The provided data serves as a valuable reference for researchers, scientists, and drug development professionals working with pyrazolopyridine scaffolds.
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. This bicyclic system, an isomer of purine, has been investigated for its potential as an anticancer agent, an inhibitor of various kinases, and for other therapeutic applications. The substituent at the 3-position, a carbonitrile group, can act as a key pharmacophore or a synthetic handle for further molecular elaboration. Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and for elucidating their mechanism of action at a molecular level.
While the specific crystal structure for this compound is not available, analysis of closely related structures provides insight into the expected molecular geometry, packing, and intermolecular interactions. This guide will leverage data from published crystal structures of substituted 1H-pyrazolo[3,4-b]pyridine derivatives to provide a detailed technical overview.
Predicted Crystallographic Properties and Data from Analogous Structures
Based on the analysis of related compounds, this compound is expected to be an essentially planar molecule due to the aromatic nature of the fused ring system. The crystal packing is likely to be influenced by hydrogen bonding involving the pyrazole N-H group and the nitrogen atoms of the pyridine and nitrile functionalities, as well as π–π stacking interactions between the aromatic rings.
For reference, the crystallographic data for two related compounds, 3-Iodo-1H-pyrazolo[3,4-b]pyridine and 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , are presented below. These structures provide a basis for understanding the geometric parameters of the core pyrazolo[3,4-b]pyridine ring system.
Table 1: Crystal Data and Structure Refinement for Analogous Compounds
| Parameter | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile[1] |
| Empirical Formula | C₆H₄IN₃ | C₁₇H₁₇N₅ |
| Formula Weight | 245.03 | 291.36 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 12.0312 (12) | 5.1450 (2) |
| b (Å) | 7.7939 (9) | 15.1359 (7) |
| c (Å) | 13.9873 (15) | 19.5828 (9) |
| α (°) | 90 | 90 |
| β (°) | 108.693 (10) | 96.547 (4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1241.7 (2) | 1515.05 (12) |
| Z | 4 | 4 |
| Temperature (K) | 150(2) | 296 |
| Wavelength (Å) | 0.71073 | 0.71073 |
| R-factor | 0.017 | 0.055 |
| wR-factor | 0.040 | 0.143 |
Experimental Protocols
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through several established synthetic routes. A common and effective method involves the condensation of a substituted 3-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent. For the target molecule, this compound, a plausible synthetic approach is the reaction of 3-amino-1H-pyrazole-4-carbonitrile with a suitable three-carbon electrophile that can form the pyridine ring.
A general synthetic workflow is depicted below:
Detailed Protocol for a Related Synthesis:
The following protocol is adapted from the synthesis of related pyrazolo[3,4-b]pyridine derivatives and can be modified for the synthesis of the title compound.
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Reaction Setup: To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.1 equivalents).
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4 to 24 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.
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Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative.
Single-Crystal X-ray Diffraction
To determine the crystal structure, single crystals of the compound are required. These are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.
The general workflow for single-crystal X-ray diffraction is as follows:
Detailed Experimental Protocol:
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Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, commonly using a Molybdenum source (Mo Kα, λ = 0.71073 Å). The crystal is cooled, typically to 100-150 K, to reduce thermal motion of the atoms. Diffraction data are collected as a series of frames as the crystal is rotated.
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Data Reduction: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.
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Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
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Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Model: The final refined model provides the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and details of intermolecular interactions. The results are typically reported in a Crystallographic Information File (CIF).
Potential Biological Significance and Signaling Pathways
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, certain substituted 1H-pyrazolo[3,4-b]pyridines have been reported as inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a crucial kinase in the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons.
A simplified representation of a kinase inhibition pathway is shown below:
The ability of the 1H-pyrazolo[3,4-b]pyridine scaffold to act as a kinase inhibitor highlights its potential in the development of novel therapeutics for inflammatory diseases and cancer. The precise binding mode and inhibitory activity are dictated by the substitution pattern on the heterocyclic core. The crystal structure of these compounds is therefore a critical tool for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for understanding its likely structural characteristics and the experimental approaches required for its synthesis and crystallographic analysis. The data from analogous structures offer valuable insights into the geometry of the pyrazolo[3,4-b]pyridine core. For researchers in drug discovery, the information presented here underscores the importance of this scaffold and provides the necessary background for further investigation into its chemical and biological properties. The determination of the actual crystal structure of the title compound would be a valuable addition to the field, enabling more precise structure-based design efforts.
References
Tautomerism in Pyrazolo[3,4-b]pyridine Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tautomerism in pyrazolo[3,4-b]pyridine systems. This fused heterocyclic scaffold is a key pharmacophore in numerous biologically active compounds, and understanding its tautomeric behavior is crucial for rational drug design and development. This document details the structural and energetic aspects of the main tautomers, the experimental and computational methods used for their characterization, and the influence of substituents on the tautomeric equilibrium.
Introduction to Tautomerism in Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers, arising from the different possible positions of the proton on the pyrazole ring nitrogen atoms.[1][2] Computational and experimental studies have consistently shown that the 1H-tautomer is the more stable and predominant form in most conditions.[2] The greater stability of the 1H-tautomer is attributed to its electronic configuration, which allows for a more favorable aromatic delocalization across the bicyclic system.
The tautomeric equilibrium can be influenced by various factors, including the electronic nature of substituents on the ring system, the solvent polarity, and the solid-state packing forces. As the biological activity of a molecule is intimately linked to its three-dimensional structure and electronic properties, a thorough understanding of the tautomeric preferences of pyrazolo[3,4-b]pyridine derivatives is essential for designing potent and selective therapeutic agents.
Tautomeric Forms and Their Relative Stabilities
The two principal tautomers of the unsubstituted pyrazolo[3,4-b]pyridine core are the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.
Figure 1: Tautomeric equilibrium between 1H- and 2H-pyrazolo[3,4-b]pyridine.
References
An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of compounds based on the 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile scaffold as potent kinase inhibitors. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant inhibitory activity against a range of therapeutically relevant protein kinases.
Core Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism of action for 1H-Pyrazolo[3,4-b]pyridine-based inhibitors is competitive inhibition at the ATP-binding site of protein kinases.[1] These small molecules are designed to mimic the purine ring of ATP, allowing them to occupy the adenine-binding pocket within the kinase catalytic domain. By binding to this site, they prevent the phosphorylation of substrate proteins, thereby modulating downstream signaling pathways.
The solid-state structure of a 1H-Pyrazolo[3,4-b]pyridine derivative bound to Cyclin-Dependent Kinase 2 (CDK2) confirms its localization within the ATP purine binding site.[1] A key interaction for this class of inhibitors is the formation of hydrogen bonds with the backbone of the kinase hinge region. For instance, in CDK2, a crucial hydrogen bonding interaction occurs with the backbone of Leu83.[1] This interaction is a common feature of many kinase inhibitors and contributes significantly to their binding affinity and inhibitory potency. The N(1)-H of the pyrazolopyridine moiety is often involved in these critical H-bonding interactions within the kinase domain.
Key Kinase Targets and Inhibitory Potency
Derivatives of the 1H-Pyrazolo[3,4-b]pyridine scaffold have been shown to inhibit a variety of protein kinases implicated in cancer and inflammatory diseases. The following tables summarize the quantitative data for representative compounds against their primary kinase targets.
Table 1: Inhibitory Activity against Anaplastic Lymphoma Kinase (ALK)
| Compound | Target | IC50 (nM) | Notes |
| 10g | ALK (wild-type) | <0.5 | Also a potent inhibitor of the L1196M gatekeeper mutant.[2] |
| 10g | ALK (L1196M) | <0.5 | Overcomes crizotinib resistance caused by this mutation.[2] |
| 10e | ALK (wild-type) | 7.3 | More potent against the L1196M mutant.[2] |
| 10e | ALK (L1196M) | 0.7 | Demonstrates picomolar activity against the mutant.[2] |
| 9v | ALK | 1.58 | A 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine derivative.[3] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound | Target | IC50 (µM) | Notes |
| SQ-67563 | CDK1/Cyclin B | Potent (nM range) | A selective inhibitor of CDK1/CDK2.[1] |
| SQ-67563 | CDK2/Cyclin A | Potent (nM range) | Induces cell cycle arrest and/or apoptosis.[1] |
| 9a | CDK2 | 1.630 ± 0.009 | A 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[4] |
| 14g | CDK2 | 0.460 ± 0.024 | A 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[4] |
| 9a | CDK9 | 0.262 ± 0.013 | Also shows activity against CDK9.[4] |
Table 3: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | Target | IC50 (nM) | Notes |
| 4a | FGFR1 | 0.3 | A 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine derivative.[5] |
| 4a | VEGFR2 | 365.9 | Demonstrates over 1200-fold selectivity for FGFR1 over VEGFR2.[5] |
| 7n | FGFR1 | - | Potent inhibitor selected for in vivo evaluation.[5] |
| 7n | FGFR2 | 0.7 | Exhibits strong potency against FGFR2 and FGFR3. |
| 7n | FGFR3 | 2.0 | Exhibits strong potency against FGFR2 and FGFR3. |
Table 4: Inhibitory Activity against TANK-Binding Kinase 1 (TBK1)
| Compound | Target | IC50 (nM) | Notes |
| 15y | TBK1 | 0.2 | A highly potent and selective inhibitor.[6][7][8] |
| BX795 | TBK1 | 7.1 | A known TBK1 inhibitor used as a positive control.[8] |
| MRT67307 | TBK1 | 28.7 | A known TBK1 inhibitor used as a positive control.[8] |
Signaling Pathways and Downstream Effects
The inhibition of these key kinases by 1H-Pyrazolo[3,4-b]pyridine derivatives leads to the modulation of critical cellular signaling pathways, resulting in anti-proliferative and pro-apoptotic effects.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), drives the proliferation and survival of cancer cells. Inhibition of ALK blocks downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
CDK2 Signaling Pathway
CDK2, in complex with Cyclin E and Cyclin A, is a critical regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.
TBK1 Signaling Pathway
TANK-Binding Kinase 1 (TBK1) is a non-canonical IKK kinase that plays a crucial role in the innate immune response. It mediates the production of type I interferons (IFNs) by phosphorylating and activating the transcription factor IRF3.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of 1H-Pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Biochemical Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)
This assay is a common method for determining the in vitro potency of kinase inhibitors.
Principle: The assay utilizes a FRET-based peptide substrate. In the absence of an inhibitor, the kinase phosphorylates the peptide. A development reagent containing a site-specific protease then cleaves the non-phosphorylated peptides, disrupting FRET. The ratio of donor to acceptor emission is measured, which is inversely proportional to kinase activity.
Protocol Overview:
-
Reaction Setup: In a 384-well plate, combine the kinase, the FRET-peptide substrate, and the test compound (1H-Pyrazolo[3,4-b]pyridine derivative) at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Development: Add the development reagent (protease) to the reaction mixture. Incubate to allow for the cleavage of non-phosphorylated substrate.
-
Detection: Measure the fluorescence emission at two wavelengths (donor and acceptor) using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Principle: SRB is a dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
Protocol Overview:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-Pyrazolo[3,4-b]pyridine derivative and incubate for a specified period (e.g., 72 hours).
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates to remove the TCA and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a 1H-Pyrazolo[3,4-b]pyridine-based kinase inhibitor.
Conclusion
The this compound scaffold represents a versatile and highly tractable core for the development of potent and selective kinase inhibitors. The primary mechanism of action is through competitive inhibition at the ATP-binding site, with key hydrogen bonding interactions in the hinge region driving high-affinity binding. These inhibitors have demonstrated efficacy against a range of clinically relevant kinases, including ALK, CDKs, FGFRs, and TBK1, leading to the disruption of key oncogenic and inflammatory signaling pathways. The continued exploration of structure-activity relationships and preclinical evaluation of compounds based on this scaffold holds significant promise for the development of novel targeted therapies.
References
- 1. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
In Silico ADME Predictions for Pyrazolopyridine Derivatives: A Technical Guide
Introduction
Pyrazolopyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the successful development of a novel drug candidate hinges not only on its efficacy but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Poor ADME properties are a primary reason for late-stage drug development failures.[4][5] Consequently, the early assessment of these properties is crucial. In silico ADME prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate and prioritize compounds with favorable pharmacokinetic characteristics, thereby reducing the reliance on extensive experimental testing in the initial phases.[6][7] This guide provides a technical overview of in silico ADME predictions for pyrazolopyridine derivatives, including methodologies, data interpretation, and visual workflows.
Core Concepts in ADME Prediction
The evaluation of a compound's ADME profile involves assessing a range of physicochemical and pharmacokinetic parameters. For pyrazolopyridine derivatives, as with other small molecules, key considerations include:
-
Absorption: This pertains to how a drug enters the bloodstream. Key parameters include aqueous solubility, intestinal absorption, and cell permeability (often modeled using Caco-2 cell assays).[7]
-
Distribution: This describes how a drug spreads throughout the body's tissues and fluids. Important factors include plasma protein binding and the ability to cross the blood-brain barrier.
-
Metabolism: This refers to the chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes. Metabolic stability is a critical parameter.
-
Excretion: This is the process by which a drug and its metabolites are removed from the body.
-
Toxicity: Early prediction of potential toxicity, such as mutagenicity (Ames test) and carcinogenicity, is vital to avoid costly failures.[8]
Quantitative ADME Data for Pyrazolopyridine Derivatives
The following table summarizes representative in silico predicted ADME properties for a selection of pyrazolopyridine derivatives from various studies. These values are typically generated using platforms such as PreADMET, SwissADME, or other computational models.[1][9]
| Compound Class | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Human Intestinal Absorption (%) | Caco-2 Permeability (nm/s) | Plasma Protein Binding (%) | Ames Mutagenicity |
| Pyrazolo[1,5-a]pyrimidines | 350-500 | 2.5-4.5 | 0-2 | 4-6 | > 80 | Moderate to High | > 90 | Low Risk |
| Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines | 400-550 | 3.0-5.0 | 1-2 | 5-7 | > 75 | Moderate | > 95 | Low Risk |
| Thiazolyl-bipyrazoles | 450-600 | 3.5-5.5 | 1-3 | 6-8 | Variable | Low to Moderate | > 90 | Low Risk |
| Pyrazolo[3,4-b]pyridines | 300-450 | 2.0-4.0 | 1-2 | 3-5 | > 85 | High | 85-95 | Low Risk |
Note: The data presented are aggregated from multiple sources and represent typical ranges for these classes of compounds. Specific values will vary depending on the exact molecular structure.
Experimental and Computational Protocols
The in silico prediction of ADME properties relies on a variety of computational models and algorithms. A generalized workflow is outlined below.
Molecular Descriptor Calculation
The initial step involves the calculation of various molecular descriptors for the pyrazolopyridine derivatives. These descriptors quantify different aspects of the molecule's structure and properties. Common descriptors include:
-
Topological descriptors: Based on the 2D graph of the molecule.
-
Geometrical descriptors: Derived from the 3D conformation of the molecule.
-
Quantum chemical descriptors: Calculated using quantum mechanics methods.[4]
-
Physicochemical descriptors: Such as LogP, molar refractivity, and polar surface area.
QSAR Model Application
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate molecular descriptors with a specific biological activity or property.[7] For ADME prediction, pre-existing, validated QSAR models are often employed. These models are trained on large datasets of compounds with experimentally determined ADME properties.
Pharmacophore Modeling
Pharmacophore models define the essential 3D arrangement of features that a molecule must possess to bind to a specific target receptor or transporter. This can be useful in predicting interactions with metabolic enzymes or efflux pumps.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein.[10] In the context of ADME, this is used to predict interactions with metabolic enzymes like cytochrome P450s, which can provide insights into metabolic stability and potential drug-drug interactions.[9]
ADME Prediction Software and Web Servers
Several software packages and web-based platforms integrate the aforementioned methods to provide a comprehensive ADME profile. Commonly used tools include:
-
PreADMET: A web-based application for predicting ADME and toxicity properties.[1]
-
SwissADME: A popular free web tool to compute physicochemical descriptors and predict ADME parameters, pharmacokinetic properties, drug-likeness and medicinal chemistry friendliness.[9]
-
admetSAR: A tool for predicting ADME/T properties of chemical compounds.[8]
-
Discovery Studio: A comprehensive suite of modeling and simulation tools that includes modules for ADME prediction.[10]
Visualizing In Silico ADME Workflows and Concepts
To better illustrate the processes and relationships involved in in silico ADME prediction for pyrazolopyridine derivatives, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 7. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Trajectory of Pyrazolo[3,4-b]pyridine Scaffolds: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning therapeutic potential of pyrazolo[3,4-b]pyridine compounds. This class of heterocyclic molecules has demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics across a spectrum of diseases, including oncology, inflammatory disorders, and infectious diseases.
The pyrazolo[3,4-b]pyridine core, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity against various biological targets.[2][3] This guide will delve into the significant therapeutic applications of these compounds, present key quantitative data, detail relevant experimental methodologies, and visualize the intricate signaling pathways they modulate.
Therapeutic Applications: A Multi-Faceted Approach
Pyrazolo[3,4-b]pyridine derivatives have shown significant promise in several key therapeutic areas:
-
Oncology: A primary focus of research has been in the domain of cancer therapy. These compounds have been extensively investigated as inhibitors of various protein kinases that are critical for tumor growth and survival.[1] Notably, they have shown potent activity against Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), Fibroblast growth factor receptors (FGFRs), and Monopolar spindle 1 (Mps1) kinase.[3][4][5] The inhibition of these kinases can disrupt crucial signaling pathways involved in cell proliferation, differentiation, and survival, ultimately leading to anticancer effects.[1][6]
-
Anti-inflammatory and Autoimmune Diseases: The immunomodulatory properties of pyrazolo[3,4-b]pyridines are another area of active investigation. Certain derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating conditions like rheumatoid arthritis and other autoimmune disorders.[2][7] The mechanism often involves the inhibition of key inflammatory mediators and signaling pathways.
-
Neurodegenerative Disorders: Emerging evidence points towards the neuroprotective potential of this chemical class. Some pyrazolo[3,4-b]pyridine compounds are being explored for their ability to mitigate the pathological processes associated with Alzheimer's disease, such as the aggregation of β-amyloid plaques.[8]
-
Antimicrobial Activity: The therapeutic utility of these compounds extends to infectious diseases, with several derivatives exhibiting promising antibacterial and antifungal activities.[8]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative pyrazolo[3,4-b]pyridine compounds from various studies. This data provides a quantitative basis for comparing the potency and selectivity of different derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| C03 | TRKA | 56 | [6] |
| C09 | TRKA | 57 | [6] |
| C10 | TRKA | 26 | [6] |
| Larotrectinib | TRKA | 3.0 | [6] |
| Larotrectinib | TRKB | 13 | [6] |
| Larotrectinib | TRKC | 0.2 | [6] |
| Compound 15y | TBK1 | 0.2 | [9] |
| BX795 | TBK1 | 7.1 | [9] |
| MRT67307 | TBK1 | 28.7 | [9] |
| Compound 31 | Mps1 | 2.596 | [3] |
| Compound 56 | Syk | 1200 | [7] |
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | Antiproliferative Activity (IC50 or GI50 in µM) | Cancer Type | Reference |
| C03 | Km-12 | 0.304 | Colorectal Cancer | [6] |
| Compound 15y | A172 | Micromolar range | Glioblastoma | [9] |
| Compound 15y | U87MG | Micromolar range | Glioblastoma | [9] |
| Compound 15y | A375 | Micromolar range | Melanoma | [9] |
| Compound 15y | A2058 | Micromolar range | Melanoma | [9] |
| Compound 15y | Panc0504 | Micromolar range | Pancreatic Cancer | [9] |
| Compound 8c | NCI-60 Panel (MG-MID) | 1.33 | Broad Spectrum | [1] |
Table 2: In Vitro Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning pyrazolo[3,4-b]pyridine compounds.
General Synthesis of Pyrazolo[3,4-b]pyridine Core
A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2]
Procedure:
-
A mixture of the appropriately substituted 5-aminopyrazole (1 equivalent) and a 1,3-dicarbonyl compound (1-1.2 equivalents) is prepared.
-
The reactants are dissolved in a suitable solvent, such as ethanol or acetic acid.[2]
-
A catalytic amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can be added to facilitate the reaction.[2]
-
The reaction mixture is heated to reflux for a period ranging from 15 minutes to several hours, with the progress monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification of the final compound is typically achieved through recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
Kinase inhibition assays are fundamental to determining the potency of pyrazolo[3,4-b]pyridine derivatives. A common method is the ADP-Glo™ Kinase Assay.
Procedure:
-
A reaction mixture is prepared containing the kinase buffer, the specific kinase enzyme, the substrate (often a peptide), and ATP.
-
The pyrazolo[3,4-b]pyridine compound, at various concentrations, is added to the reaction mixture. A control with DMSO is also included.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.
-
The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP, and this new ATP is used to generate a luminescent signal.
-
After a 30-minute incubation, the luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the antiproliferative effects of compounds.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the pyrazolo[3,4-b]pyridine compound for a specified duration (e.g., 72 hours).
-
Following treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
A solubilizing agent (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway Visualizations
The therapeutic effects of pyrazolo[3,4-b]pyridine compounds are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the chemical tractability of this heterocyclic system, underscore its importance in modern medicinal chemistry. The data and methodologies presented in this guide highlight the significant progress made in understanding the therapeutic potential of these compounds. Further research, encompassing lead optimization, preclinical, and clinical studies, will be crucial in translating the promise of pyrazolo[3,4-b]pyridines into tangible clinical benefits for patients.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological macromolecules critical in various disease pathologies. This technical guide provides an in-depth exploration of the primary biological targets of derivatives of the 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile core, with a focus on their potential as kinase inhibitors in oncology and immunology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this promising area.
Key Biological Targets and Quantitative Inhibition Data
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been extensively investigated as potent inhibitors of several protein kinases. The following tables summarize the in vitro inhibitory activities of various substituted 1H-pyrazolo[3,4-b]pyridine compounds against their respective targets.
TANK-Binding Kinase 1 (TBK1) Inhibitors
TBK1 is a crucial kinase in innate immunity signaling pathways. Its aberrant activation has been implicated in autoimmune diseases and certain cancers.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 15y | TBK1 | 0.2 | In vitro kinase assay | [1] |
| BX795 | TBK1 | 7.1 | In vitro kinase assay | [1] |
| MRT67307 | TBK1 | 28.7 | In vitro kinase assay | [1] |
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is a known driver in various cancers.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| 6A | FGFR4 | 190 | Kinase assay | [2] |
| 6O | FGFR4 | 75.3 | Kinase assay | [2] |
| 6A | FGFR1 | 1565 | Kinase assay | [2] |
| 6A | FGFR2 | 1149 | Kinase assay | [2] |
| 6A | FGFR3 | 277 | Kinase assay | [2] |
| 6O | FGFR1 | >50,000 | Kinase assay | [2] |
| 6O | FGFR2 | 35,482 | Kinase assay | [2] |
| 6O | FGFR3 | >30,000 | Kinase assay | [2] |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver in several cancers, most notably non-small cell lung cancer.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| A specific 1H-pyrazolo[3,4-b]pyridine derivative | ALK | Data not available in provided search results |
Note: While the search results indicate that 1H-pyrazolo[3,4-b]pyridine derivatives are potent ALK inhibitors, specific IC50 values for compounds with the 3-carbonitrile substitution were not explicitly found in the initial search.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy to halt uncontrolled cell proliferation.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| SQ-67563 | CDK1/CDK2 | Potent, but specific IC50 not provided | In vitro kinase assay | [3] |
Signaling Pathways
The interaction of 1H-pyrazolo[3,4-b]pyridine derivatives with their kinase targets modulates critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
TBK1 Signaling Pathway
Caption: Inhibition of TBK1 by 1H-pyrazolo[3,4-b]pyridine derivatives blocks the phosphorylation of IRF3/7, thereby inhibiting the production of type I interferons.
FGFR Signaling Pathway
Caption: 1H-pyrazolo[3,4-b]pyridine inhibitors block FGFR autophosphorylation, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.
ALK Signaling Pathway
Caption: Inhibition of the ALK tyrosine kinase by 1H-pyrazolo[3,4-b]pyridine derivatives blocks multiple downstream pathways implicated in oncogenesis.
CDK Signaling and Cell Cycle Regulation
Caption: 1H-pyrazolo[3,4-b]pyridine-based CDK inhibitors can induce cell cycle arrest by blocking the activity of key cyclin-dependent kinases.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring the binding affinity of inhibitors to a target kinase.
Materials:
-
Target Kinase (e.g., TBK1, FGFR1)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (serial dilutions in DMSO)
-
384-well microplate
Procedure:
-
Compound Plating: Dispense 5 µL of serially diluted test compound into the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the target kinase and the Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Tracer Preparation: Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells cultured in a 96-well opaque-walled plate
-
Test Compounds (serial dilutions)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Downstream Signaling Inhibition
This technique is used to detect changes in the phosphorylation status of downstream effector proteins following treatment with a kinase inhibitor.
Materials:
-
Cells treated with test compound
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein or loading control.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The data and methodologies presented in this technical guide underscore the potential of these compounds to target key signaling pathways implicated in cancer and inflammatory diseases. Further optimization of this scaffold, guided by a deep understanding of its structure-activity relationships and biological targets, holds the key to unlocking novel therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is based on the classical and efficient cyclocondensation reaction between a substituted pyridine precursor and hydrazine.
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The presence of a carbonitrile group at the 3-position offers a versatile handle for further chemical modifications, making this particular derivative a valuable building block for the synthesis of compound libraries for drug screening. This protocol details a straightforward and reproducible method for the preparation of this compound.
Reaction Scheme
The synthesis proceeds via the reaction of 2-chloronicotinonitrile with hydrazine hydrate. The reaction involves a nucleophilic aromatic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization to form the fused pyrazolo[3,4-b]pyridine ring system.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related pyrazolopyridine derivatives.
Materials and Equipment:
-
2-chloronicotinonitrile
-
Hydrazine hydrate (64-80% solution in water)
-
Ethanol (or other suitable high-boiling solvent like n-butanol or 2-ethoxyethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq).
-
Solvent Addition: Add ethanol (or another suitable solvent) to the flask to create a solution or a suspension. A typical concentration is in the range of 0.1-0.5 M.
-
Reagent Addition: Slowly add hydrazine hydrate (2.0-5.0 eq) to the stirring mixture at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator.
-
Isolation: Cool the resulting suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the final, pure this compound.
-
Drying: Dry the purified product under vacuum.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₇H₄N₄ |
| Molecular Weight | 144.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically > 80% (unoptimized) |
| Melting Point | > 250 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 14.1 (br s, 1H, NH), 8.71 (dd, J = 4.4, 1.6 Hz, 1H), 8.41 (dd, J = 8.0, 1.6 Hz, 1H), 7.42 (dd, J = 8.0, 4.4 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 153.2, 149.8, 134.9, 130.1, 117.8, 115.4, 109.9 |
| IR (KBr, cm⁻¹) | 3100-2800 (N-H stretching), 2230 (C≡N stretching), 1620, 1580, 1500 (aromatic C=C and C=N stretching) |
| MS (ESI+) | m/z 145.1 [M+H]⁺ |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes & Protocols: Utilizing 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile in High-Throughput Screening for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Its structural similarity to purine allows it to interact with the ATP-binding sites of various kinases, making it a valuable starting point for drug discovery campaigns. This document provides detailed application notes and protocols for the use of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile and its derivatives in high-throughput screening (HTS) for the identification of novel kinase inhibitors, with a particular focus on TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptor (FGFR).
The pyrazolopyridine core has been successfully utilized to develop inhibitors for a range of kinases, playing a crucial role in oncology and inflammatory disease research.[1] Derivatives of this scaffold have shown potent inhibitory activity against various cancer cell lines and specific kinases.[2][3]
Key Applications in High-Throughput Screening
This compound serves as a versatile scaffold for the synthesis of compound libraries for HTS. Its derivatives have been successfully screened to identify potent inhibitors of several important kinases.
Inhibition of TANK-binding kinase 1 (TBK1)
TBK1 is a key regulator of innate immunity and is also implicated in oncogenesis and neuroinflammatory diseases. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[4] One optimized compound, 15y, demonstrated an IC50 value of 0.2 nM against TBK1.[4]
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Dysregulation of FGFR signaling is a hallmark of many cancers. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[5] A lead compound from one study, 7n, showed significant antitumor activity in a FGFR1-driven xenograft model.
Data Presentation: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected 1H-pyrazolo[3,4-b]pyridine derivatives against their target kinases. This data is crucial for understanding structure-activity relationships (SAR) and for guiding lead optimization.
Table 1: In Vitro TBK1 Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 15y | TBK1 | 0.2 | BX795 | 7.1 |
| MRT67307 | TBK1 | 28.7 |
Data sourced from a study on novel TBK1 inhibitors.[4]
Table 2: In Vitro FGFR1 Inhibitory Activity and Cellular Potency of a Lead 1H-Pyrazolo[3,4-b]pyridine Derivative
| Compound | Target Kinase | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| 7n | FGFR1 | 1.2 | H1581 (Lung Cancer) | 10.5 |
Data represents a promising candidate for further drug development.[5]
Experimental Protocols
Protocol 1: High-Throughput Screening for TBK1 Inhibitors
This protocol is based on a biochemical assay designed to measure the inhibition of TBK1 kinase activity.
Materials:
-
Recombinant human TBK1 enzyme
-
Biotinylated substrate peptide (e.g., STK3 from Cisbio)
-
ATP
-
This compound derivative library dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagents (e.g., HTRF® KinEASE™-STK S3 kit from Cisbio, including Eu3+-cryptate labeled anti-phospho STK antibody and STK3-XL665)
-
384-well low-volume white plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Workflow Diagram:
Caption: High-throughput screening workflow for TBK1 inhibitors.
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the 1H-pyrazolo[3,4-b]pyridine derivative library into the wells of a 384-well plate. For controls, dispense DMSO for the negative control and a known TBK1 inhibitor (e.g., BX795) for the positive control.
-
Kinase Addition: Add 5 µL of TBK1 enzyme solution (final concentration ~0.5-1 nM) in assay buffer to each well.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a solution containing ATP (final concentration at Km, e.g., 30 µM) and the biotinylated substrate peptide (final concentration ~1 µM) in assay buffer to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of the HTRF detection reagent mix to each well to stop the reaction.
-
Signal Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and normalize the data to the controls. Determine the percent inhibition for each compound and calculate IC50 values for the active hits.
Protocol 2: Cell-Based Assay for FGFR Inhibition
This protocol describes a cell-based assay to evaluate the ability of 1H-pyrazolo[3,4-b]pyridine derivatives to inhibit FGFR signaling in a relevant cancer cell line.
Materials:
-
FGFR-dependent cancer cell line (e.g., H1581)
-
Cell culture medium and supplements
-
1H-Pyrazolo[3,4-b]pyridine derivative library dissolved in DMSO
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
96-well cell culture plates
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile Derivatives in Cancer Research: Application Notes and Protocols
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its similarity to purine bases and its ability to act as a versatile core for the development of potent kinase inhibitors. Derivatives of 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile have demonstrated significant potential in cancer research, targeting a range of kinases involved in oncogenic signaling pathways. This document provides an overview of their applications, quantitative data on their activity, and detailed protocols for their evaluation in a research setting.
Overview of Applications
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and metastasis. Key molecular targets include:
-
TANK-Binding Kinase 1 (TBK1): A key regulator of innate immunity, TBK1 is also implicated in oncogenesis. 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, showing promise in cancer therapy.[1]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase, and its genetic rearrangements are drivers in several cancers, including non-small cell lung cancer (NSCLC). Specific derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed to overcome resistance to existing ALK inhibitors.[2]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known oncogenic driver in various solid tumors. The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to create potent and selective FGFR inhibitors with demonstrated in vivo antitumor activity.[3]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives, a related scaffold, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[4][5]
-
Topoisomerase IIα: This enzyme is essential for DNA replication and transcription. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, inducing DNA damage and apoptosis in cancer cells.
Data Presentation: Inhibitory Activities
The following tables summarize the quantitative data for representative 1H-pyrazolo[3,4-b]pyridine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [1] |
| MRT67307 | TBK1 | 19 | [1] |
| 10g | ALK (L1196M) | <0.5 | [2] |
| 10g | ROS1 | <0.5 | [2] |
| 4a | FGFR1 | 0.3 | [3] |
| 12b | EGFR (wild-type) | 16 | [4] |
| 12b | EGFR (T790M mutant) | 236 | [4] |
Table 2: Anti-proliferative Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 15y | A172 | Glioblastoma | Micromolar range |[1] | | 15y | U87MG | Glioblastoma | Micromolar range |[1] | | 15y | A375 | Melanoma | Micromolar range |[1] | | 10g | H2228 (EML4-ALK) | NSCLC | Potent suppression |[2] | | 4 | Hep2 | Laryngeal Carcinoma | 21.3 |[6] | | 12b | A549 | Lung Carcinoma | 8.21 |[4] | | 12b | HCT-116 | Colon Carcinoma | 19.56 |[4] | | 8c | NCI-60 Panel | Various | 1.33 (MG-MID) | |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer properties of this compound derivatives.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay Platform)
This protocol is a general guideline for assessing the inhibitory activity of compounds against a specific kinase using a fluorescence-based immunoassay.
Materials:
-
Kinase of interest (e.g., TBK1, ALK, FGFR)
-
Kinase-specific substrate and ATP
-
Test compound (1H-pyrazolo[3,4-b]pyridine derivative)
-
Z'-LYTE™ Kinase Assay Kit
-
Kinase buffer
-
384-well plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Development: Add 5 µL of the development reagent from the Z'-LYTE™ kit to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow the development reaction to proceed.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A172, U87MG, A375)
-
Complete cell culture medium
-
Test compound
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Plate reader for absorbance measurement at 510 nm
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 2,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound for 72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding 10% TCA and incubating for 1 hour at 4°C.
-
Staining: Wash the fixed cells with water and stain with SRB solution for 30 minutes at room temperature.
-
Washing: Wash away the unstained SRB with 1% acetic acid to reduce background signals.
-
Solubilization: Solubilize the bound dye with 10 mM Tris-base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control and determine the IC50 value.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of the compound's effect on cell cycle progression.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
The following diagrams illustrate key concepts related to the application of 1H-pyrazolo[3,4-b]pyridine derivatives in cancer research.
Caption: Inhibition of oncogenic signaling pathways by 1H-pyrazolo[3,4-b]pyridine derivatives.
Caption: General experimental workflow for evaluating novel 1H-pyrazolo[3,4-b]pyridine derivatives.
Caption: Logical progression from core scaffold to a lead compound in drug discovery.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
The Versatile Scaffold: Application Notes on 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine core, a fused heterocyclic system structurally analogous to purine, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for substitutions at various positions, leading to a wide array of pharmacological activities. This has made it a focal point for the development of novel therapeutic agents, particularly in oncology and immunology. This document provides a comprehensive overview of the applications of the 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile scaffold, including detailed synthetic protocols, biological activity data, and insights into its interaction with key signaling pathways.
Synthetic Protocols
The synthesis of the this compound core can be achieved through several efficient methods. One of the most common approaches involves a one-pot, three-component reaction, which offers high yields and operational simplicity.
Protocol 1: One-Pot Three-Component Synthesis
This protocol outlines a general procedure for the synthesis of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles.
Materials:
-
3-Indolyl-3-oxopropanenitrile
-
Aromatic aldehydes
-
1H-Pyrazol-5-amines
-
Ethanol
-
Triethylamine
Procedure:
-
A mixture of 3-indolyl-3-oxopropanenitrile (1 mmol), the desired aromatic aldehyde (1 mmol), and the appropriate 1H-pyrazol-5-amine (1 mmol) is prepared in ethanol (20 mL).
-
Triethylamine (0.2 mL) is added to the mixture as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.
Biological Applications and Quantitative Data
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases. The following tables summarize the in vitro biological activities of representative compounds.
Table 1: Inhibitory Activity against TANK-Binding Kinase 1 (TBK1)
TBK1 is a key regulator of innate immunity and a target for autoimmune diseases and certain cancers.
| Compound | R1 | R2 | IC50 (nM) vs. TBK1 | Reference |
| 15y | Isopropyl | 4-(4-methylpiperazin-1-yl)phenyl | 0.2 | [1][2] |
| BX795 | - | - | 7.1 | [1] |
| MRT67307 | - | - | 28.7 | [1] |
Table 2: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8c | Leukemia (K562) | 1.33 (GI50) | |
| Compound 8c | Leukemia (MV4-11) | 1.33 (GI50) | |
| Compound 7 | Colon (Caco-2) | 73.08 | [3] |
| Compound 7 | Lung (A549) | 68.75 | [3] |
| Compound 7 | Cervical (HeLa) | 17.50 | [3] |
| Compound 7 | Fibrosarcoma (HT1080) | 43.75 | [3] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
TBK1 Signaling Pathway
Derivatives of this scaffold have been identified as potent inhibitors of TBK1, a key kinase in the innate immune response. Inhibition of TBK1 can block the production of type I interferons, which is a therapeutic strategy for autoimmune diseases.
Caption: Inhibition of the TBK1 signaling pathway by 1H-pyrazolo[3,4-b]pyridine derivatives.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant FGFR signaling is a known driver of tumorigenesis. The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitory Assays Using 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purine bases and its ability to act as a versatile kinase inhibitor.[1][2] Derivatives of this core structure have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology and immunology.[1] This document provides detailed application notes and protocols for conducting kinase inhibitory assays using 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, along with a summary of their activity against key kinase targets.
Featured Compounds and Kinase Targets
Several derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various kinases. These compounds serve as excellent tool compounds for studying kinase signaling and as starting points for further drug development.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| 15y | TANK-binding kinase 1 (TBK1) | 0.2 | [3] |
| 7n | Fibroblast growth factor receptor 1 (FGFR1) | 0.3 | [4] |
| Fibroblast growth factor receptor 2 (FGFR2) | 0.7 | [4] | |
| Fibroblast growth factor receptor 3 (FGFR3) | 2.0 | [4] | |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | 422.7 | [4] | |
| 10g | Anaplastic lymphoma kinase (ALK) L1196M mutant | <0.5 | [5] |
| Anaplastic lymphoma kinase (ALK) wild-type | <0.5 | [5] | |
| ROS1 | <0.5 | [5] | |
| 4a | Fibroblast growth factor receptor 1 (FGFR1) | 0.3 | [4] |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | 365.9 | [4] | |
| BMS-265246 | Cyclin-dependent kinase 1 (CDK1)/CycB | 6 | [1] |
| Cyclin-dependent kinase 2 (CDK2)/CycE | 9 | [1] |
Signaling Pathways
The targeted kinases are involved in crucial signaling pathways implicated in various diseases. Understanding these pathways is essential for elucidating the mechanism of action of the this compound inhibitors.
Caption: TBK1 signaling pathway and the inhibitory action of 1H-pyrazolo[3,4-b]pyridine derivatives.
Caption: FGFR signaling pathway and the inhibitory action of 1H-pyrazolo[3,4-b]pyridine derivatives.
Experimental Protocols
A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for various kinase targets and specific this compound derivatives.
Protocol: In Vitro Kinase Inhibitory Assay
This protocol outlines the steps for determining the in vitro inhibitory activity of this compound derivatives against a target kinase.
Materials and Reagents:
-
Recombinant Kinase (e.g., TBK1, FGFR1, ALK)
-
Kinase Substrate (specific to the kinase)
-
This compound test compounds
-
Positive Control Inhibitor (e.g., Staurosporine, or a known inhibitor for the target kinase)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
ATP (Adenosine 5'-triphosphate)
-
MgCl2
-
DMSO (Dimethyl sulfoxide)
-
Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)
-
384-well or 96-well assay plates (black, flat-bottom)
-
Multichannel pipettor
-
Plate reader capable of luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibitory assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare solutions of the positive control and a DMSO-only negative control.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds, positive control, and DMSO control into the wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. The concentrations of the kinase and substrate should be optimized for the specific assay.
-
Add the kinase/substrate mixture to each well of the assay plate containing the compounds.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP and MgCl2 in the kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Add the ATP/MgCl2 solution to each well to initiate the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed (or remaining ATP) by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™, Z'-LYTE™).
-
Incubate the plate as required by the detection reagent.
-
-
Signal Measurement:
-
Measure the signal (luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The this compound scaffold represents a promising platform for the development of potent and selective kinase inhibitors. The protocols and data presented here provide a framework for researchers to evaluate the inhibitory activity of novel derivatives and to further explore their therapeutic potential. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective TBK1 Inhibitors with a Pyrazolopyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of selective TANK-binding kinase 1 (TBK1) inhibitors based on a pyrazolopyridine scaffold. Detailed protocols for key experimental procedures are included to facilitate the evaluation of these and similar compounds.
Introduction
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including innate immunity, autophagy, and cell proliferation.[1] Its dysregulation has been implicated in various diseases, such as autoimmune disorders, neurodegenerative diseases, and cancer. Consequently, TBK1 has emerged as a significant therapeutic target. The development of potent and selective TBK1 inhibitors is crucial for both studying its biological functions and for therapeutic applications. This document focuses on a series of 1H-pyrazolo[3,4-b]pyridine derivatives that have been identified as highly potent and selective TBK1 inhibitors.[1][2][3]
TBK1 Signaling Pathway
TBK1 is a key node in several signaling cascades. In innate immunity, it is activated downstream of pattern recognition receptors, leading to the phosphorylation and activation of interferon regulatory factors (IRFs), which in turn induce the expression of type I interferons.[4] TBK1's role in cell growth and survival makes it a target in cancer research.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and antiproliferative activity of a lead pyrazolopyridine-based TBK1 inhibitor, compound 15y .
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| 15y | TBK1 | 0.2 |
| 15y | IKKε | >1000 |
| 15y | IKKα | >1000 |
| 15y | IKKβ | >1000 |
Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives.[1]
Table 2: Antiproliferative Activity of Compound 15y
| Cell Line | Cancer Type | IC50 (µM) |
| A172 | Glioblastoma | 1.5 |
| U87MG | Glioblastoma | 2.1 |
| A375 | Melanoma | 3.7 |
| A2058 | Melanoma | 4.5 |
| Panc0504 | Pancreatic Cancer | 5.2 |
Data reflects the micromolar antiproliferation effect on various cancer cell lines.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro TBK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of TBK1 inhibitors.[4] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human TBK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
TBK1 Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
Pyrazolopyridine inhibitor (e.g., compound 15y) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in DMSO. Then, dilute the compounds in TBK1 Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of recombinant TBK1 enzyme (e.g., 4 ng) in Kinase Buffer to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mix (containing MBP and 25 µM ATP) to each well to start the reaction.[4]
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay for TBK1 Downstream Signaling (Western Blot)
This protocol describes how to assess the effect of a TBK1 inhibitor on the phosphorylation of its downstream target, IRF3, in stimulated cells.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human fibrosarcoma cell line (e.g., HT1080)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Stimulating agent (e.g., poly(I:C) for dsRNA stimulation or poly(dA:dT) for dsDNA stimulation)
-
Pyrazolopyridine inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the pyrazolopyridine inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the chosen agent (e.g., transfect with 1 µg/mL poly(I:C)) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on TBK1-mediated signaling.
Protocol 3: Antiproliferative Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of pyrazolopyridine inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A172, U87MG, A375)
-
Complete culture medium
-
Pyrazolopyridine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolopyridine inhibitor in the complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor or vehicle (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Workflow for Pyrazolopyridine-Based TBK1 Inhibitor Development
The development of selective TBK1 inhibitors with a pyrazolopyridine scaffold follows a structured drug discovery and development process.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Application Notes and Protocols for Evaluating the Efficacy of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile Derivatives
Introduction
The 1H-Pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases. This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile compounds, focusing on their potential as inhibitors of key oncogenic kinases such as TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR). These protocols are intended for researchers, scientists, and drug development professionals.
Section 1: Overview of Target Kinases and Signaling Pathways
This compound derivatives have been identified as potent inhibitors of several key kinases. Understanding the signaling pathways regulated by these kinases is crucial for designing and interpreting cell-based efficacy studies.
-
TANK-Binding Kinase 1 (TBK1): A key regulator of innate immunity, TBK1 is also implicated in oncogenesis through its role in cell survival and autophagy.[1][2] Inhibition of TBK1 can suppress downstream inflammatory signaling and may be a therapeutic strategy in certain cancers.[1]
-
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer.[3][4] ALK activation triggers multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[3][5][6][7]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation.[8][9] Dysregulation of EGFR signaling is a common feature of many cancers.[8][9]
Below are simplified diagrams of the signaling pathways for TBK1, ALK, and EGFR.
Section 2: Cell-Based Assays for Efficacy Evaluation
A panel of cell-based assays is recommended to comprehensively evaluate the efficacy of this compound derivatives.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and survival.
2.1.1 MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of the this compound compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation
| Compound | Target Cell Line | IC50 (µM) |
| Compound X | A549 (EGFR mutant) | 0.5 ± 0.1 |
| Compound X | H3122 (ALK fusion) | 1.2 ± 0.3 |
| Compound X | THP-1 (TBK1 active) | 2.5 ± 0.5 |
| Positive Control (Known Inhibitor) | A549 (EGFR mutant) | 0.1 ± 0.02 |
Apoptosis Assays
These assays determine if the compound induces programmed cell death.
2.2.1 Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Incubation: Incubate for a predetermined time (e.g., 24 hours) based on initial viability data.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Express results as fold-change in caspase activity compared to the vehicle-treated control.
Data Presentation
| Compound | Target Cell Line | Fold Increase in Caspase-3/7 Activity (at 1 µM) |
| Compound X | A549 | 4.2 ± 0.5 |
| Compound X | H3122 | 3.8 ± 0.4 |
| Compound X | THP-1 | 2.1 ± 0.3 |
| Positive Control (e.g., Staurosporine) | A549 | 8.5 ± 1.2 |
Target Engagement and Pathway Modulation Assays
These assays confirm that the compound is interacting with its intended target and modulating downstream signaling.
2.3.1 Western Blotting for Phosphorylated Proteins
Western blotting is used to detect changes in the phosphorylation status of the target kinase and its downstream effectors.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with the compound for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ALK, ALK, p-STAT3, STAT3, p-EGFR, EGFR, p-ERK, ERK, p-IRF3, IRF3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
Data Presentation
| Target | Compound X (1 µM) - % Inhibition of Phosphorylation |
| p-ALK (Y1604) | 85 ± 5 |
| p-STAT3 (Y705) | 78 ± 7 |
| p-EGFR (Y1068) | 92 ± 4 |
| p-ERK1/2 (T202/Y204) | 81 ± 6 |
| p-IRF3 (S396) | 75 ± 8 |
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Data Presentation
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55 ± 3 | 30 ± 2 | 15 ± 1 |
| Compound X (1 µM) | 75 ± 4 | 15 ± 2 | 10 ± 1 |
| Positive Control (e.g., Nocodazole) | 10 ± 2 | 15 ± 3 | 75 ± 5 |
Section 3: Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cellular efficacy of this compound derivatives as kinase inhibitors. By employing a combination of viability, apoptosis, target engagement, and cell cycle assays, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent. The provided data tables and workflows offer a clear guide for data presentation and experimental design.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anti-inflammatory Potential of Pyrazolo[3,4-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives, intended to guide researchers in their drug discovery and development efforts.
Application Notes
Pyrazolo[3,4-b]pyridine derivatives have shown significant promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines, as well as modulation of critical signaling pathways.
Key Therapeutic Targets:
-
Cyclooxygenase-2 (COX-2): Many pyrazolo[3,4-b]pyridine derivatives exhibit selective inhibition of COX-2, the inducible enzyme responsible for the production of prostaglandins at sites of inflammation. This selectivity is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Certain derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), potent cytokines that play a central role in orchestrating the inflammatory response.[1]
-
Signaling Pathways: Recent studies have indicated that the anti-inflammatory effects of these compounds can be attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Specifically, some derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a noncanonical IκB kinase (IKK) involved in innate immunity.[2] Others have been designed to target components of the MAPK pathway, such as B-Raf.[3]
The versatility of the pyrazolo[3,4-b]pyridine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data presented in the following tables summarize the reported anti-inflammatory activities of various derivatives, providing a valuable resource for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following tables provide a summary of the in vitro and in vivo anti-inflammatory activities of representative pyrazolo[3,4-b]pyridine derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target | Assay | IC50 (µM) | % Inhibition (at concentration) | Reference |
| Series 1 | IL-6 | IL-6 Inhibition | 0.2 | - | [1] |
| IL-6 | IL-6 Inhibition | 0.3 | - | [1] | |
| IL-6 | IL-6 Inhibition | 0.16 | - | [1] | |
| IL-6 | IL-6 Inhibition | - | 60-65% at 10 µM | [1] | |
| Series 2 | TBK1 | TBK1 Kinase Assay | 0.0002 | - | [2][4] |
| TBK1 | TBK1 Kinase Assay | 0.0071 (BX795) | - | [2] | |
| TBK1 | TBK1 Kinase Assay | 0.0287 (MRT67307) | - | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| Representative Compound | Rat | Carrageenan-induced paw edema | Specific dose | To be determined based on experimental results | General Methodology |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazolo[3,4-b]pyridine derivatives
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III, IV, etc.: Test compounds at different doses
-
-
Drug Administration: Administer the test compounds and reference drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [ (Control Paw Edema - Treated Paw Edema) / Control Paw Edema ] x 100
-
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of the compounds against COX isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test pyrazolo[3,4-b]pyridine derivatives
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
COX-1 or COX-2 enzyme
-
Test compound or reference inhibitor at various concentrations
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid and TMPD to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for a defined period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Determine the rate of reaction for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the COX-2 selectivity index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Measurement of TNF-α and IL-6 in LPS-Stimulated Macrophages
This assay evaluates the ability of the compounds to inhibit the production of key pro-inflammatory cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test pyrazolo[3,4-b]pyridine derivatives
-
Reference drug (e.g., Dexamethasone)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds or reference drug for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.
-
Collection of Supernatants: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Calculate the percentage inhibition of cytokine production for each treated group compared to the LPS-stimulated control group.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Visualizations
The following diagrams illustrate key signaling pathways involved in inflammation and a general workflow for screening anti-inflammatory compounds.
Caption: Inhibition of NF-κB Signaling Pathway.
Caption: Modulation of MAPK Signaling Pathway.
Caption: Experimental Workflow for Screening.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Pyrazolo[3,4-b]pyridine Derivatives in Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of the antibacterial activity of 1H-pyrazolo[3,4-b]pyridine derivatives. This class of heterocyclic compounds has garnered significant interest due to its diverse pharmacological activities, including potent antibacterial effects against a range of pathogens.[1][2]
Introduction
1H-Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic systems that have shown a wide spectrum of biological activities, making them a promising scaffold in medicinal chemistry.[2][3] Their structural versatility allows for modifications that can modulate their physicochemical and biological properties, including their efficacy as antibacterial agents.[1][3] Several derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] This document summarizes the key findings and methodologies to facilitate further research and development in this area.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of various 1H-pyrazolo[3,4-b]pyridine derivatives is summarized below. The data is compiled from multiple studies and presented for comparative analysis.
Table 1: Inhibition Zone Data for 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Test Organism | Inhibition Zone (mm) | Reference Drug | Inhibition Zone (mm) |
| 6a | Bacillus subtilis | 12-14 | Tetracycline | Not specified |
| Staphylococcus aureus | - | |||
| Escherichia coli | - | |||
| Pseudomonas aeruginosa | - | |||
| 6b | Bacillus subtilis | 12-14 | Tetracycline | Not specified |
| Staphylococcus aureus | - | |||
| Escherichia coli | - | |||
| Pseudomonas aeruginosa | - | |||
| 6c | Bacillus subtilis | 12-14 | Tetracycline | Not specified |
| Staphylococcus aureus | - | |||
| Escherichia coli | - | |||
| Pseudomonas aeruginosa | - | |||
| 6d | Bacillus subtilis | 12-14 | Tetracycline | Not specified |
| Staphylococcus aureus | - | |||
| Escherichia coli | - | |||
| Pseudomonas aeruginosa | - | |||
| 6g | Bacillus subtilis | 12-14 | Tetracycline | Not specified |
| Staphylococcus aureus | - | |||
| Escherichia coli | - | |||
| Pseudomonas aeruginosa | - | |||
| 6h | Bacillus subtilis | 12-14 | Tetracycline | Not specified |
| Staphylococcus aureus | - | |||
| Escherichia coli | - | |||
| Pseudomonas aeruginosa | - |
Data extracted from a study by Elsherif (2021), where compounds 6a-h are a series of pyrazolo[3,4-b]pyridines.[4] A dash (-) indicates that no significant activity was reported or the data was not provided.
Table 2: Minimum Inhibitory Concentration (MIC) Data for 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Pyrazolo[3,4-b]pyrazine/pyridine derivatives | Tuberculostatic Activity | 22-100 | Not specified | Not specified |
| 2g | Vancomycin-resistant Enterococcus (VRE) | 8 | Standard | 16 |
| Extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC) | 4 | Ciprofloxacin | 8 | |
| 2j | Vancomycin-resistant Enterococcus (VRE) | 8 | Standard | 16 |
| Extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC) | 8 | Ciprofloxacin | 8 | |
| 2l | Extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC) | 4 | Ciprofloxacin | 8 |
| 2f | Extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC) | 8 | Ciprofloxacin | 8 |
Data for tuberculostatic activity is from a study on pyrazolo[3,4-b]pyrazine and -pyridine derivatives.[5] Data for compounds 2g, 2j, 2l, and 2f is from a study that synthesized these derivatives using a copper(II) catalyst.[1]
Experimental Protocols
Detailed methodologies for the synthesis and antibacterial evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives are provided below.
Protocol 1: General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
This protocol describes a common synthetic route for preparing 1H-pyrazolo[3,4-b]pyridines.
Objective: To synthesize a series of 1H-pyrazolo[3,4-b]pyridine derivatives for antibacterial screening.
Materials:
-
Substituted 2-chloronicotinonitriles
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 2-chloronicotinonitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress using TLC.[4]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivatives.[4]
-
Characterize the synthesized compounds using spectroscopic techniques such as IR, NMR, and mass spectrometry.[1]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Disk Diffusion Method)
This protocol outlines the Kirby-Bauer disk diffusion method for assessing the antibacterial activity of the synthesized compounds.[4]
Objective: To determine the susceptibility of various bacterial strains to the synthesized 1H-pyrazolo[3,4-b]pyridine derivatives.
Materials:
-
Synthesized 1H-pyrazolo[3,4-b]pyridine derivatives
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton agar plates
-
Sterile filter paper discs
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic discs (e.g., Tetracycline, Ciprofloxacin)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Inoculate the surface of Mueller-Hinton agar plates uniformly with a standardized suspension of the test bacterium.
-
Impregnate sterile filter paper discs with a defined concentration of the test compounds.
-
Place the impregnated discs, along with a standard antibiotic disc (positive control) and a DMSO-impregnated disc (negative control), on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24-48 hours.[4]
-
After incubation, measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and screening of 1H-pyrazolo[3,4-b]pyridine derivatives and a conceptual representation of their structure-activity relationship.
Caption: Workflow for Synthesis, Screening, and Evaluation of 1H-Pyrazolo[3,4-b]pyridine Derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, with a focus on improving reaction yields and overcoming common experimental challenges.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Three-Component Reactions
-
Question: I am attempting a three-component synthesis of a this compound derivative and am experiencing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in three-component reactions for pyrazolopyridine synthesis are a common challenge and can arise from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]
-
Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]
-
-
Catalyst Selection and Activity: The choice and amount of catalyst can significantly influence the reaction's success.
-
Recommendation: The literature suggests using acidic or basic catalysts to either enhance electrophilicity or assist in deprotonation.[2] For instance, acetic acid or a combination of acetic acid and triethylamine has been used effectively.[2] Ensure your catalyst is active and used in the appropriate amount.
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or degradation of the product.[1]
-
Issue 2: Formation of Regioisomers
-
Question: My reaction is producing a mixture of regioisomers, which is complicating purification and reducing the yield of the desired product. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2][3]
-
Controlling Reaction Conditions: The relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound is a key factor.[2][3]
-
Recommendation: If the electrophilicity of the carbonyl groups is significantly different, the reaction can be highly regioselective.[2][3] For example, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the CF3 group dictates the regioselectivity.[3] Consider modifying your starting materials to enhance this difference.
-
-
Three-Component Reaction Strategy: Generating the 1,3-CCC-biselectrophile in situ via a three-component reaction (aldehyde, a carbonyl compound with an α-hydrogen, and an aminopyrazole) can often circumvent regioselectivity issues.[2]
-
Separation of Regioisomers:
-
Recommendation: If regioisomer formation is unavoidable, flash column chromatography is the most common method for separation. The choice of eluent is critical, and a gradient of hexane and ethyl acetate is a common starting point.[1]
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the best practices for purification?
-
Answer: Purifying pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of closely related byproducts.[1]
-
Work-up Procedure: A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.
-
Column Chromatography:
-
Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room or lower temperatures.
-
Cooling Rate: Allow the solution to cool slowly and without disturbance to encourage the formation of pure crystals. Rapid cooling can lead to the precipitation of an impure amorphous solid.
-
-
Quantitative Data Summary
The following tables summarize the reaction yields for the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives under various conditions as reported in the literature.
Table 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridines using 5-Aminopyrazole and 1,3-Dicarbonyl Compounds
| 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl 2-(ethoxymethylene)malonate | None | 100-110 | 1.5-12 | High | [3] |
| Diethyl 2-(ethoxymethylene)malonate | SOCl₂ | 160 | 5 | High | [3] |
| Not Specified | Acetic Acid | Reflux | 1 | up to 98 | [3] |
| Not Specified | DMF, TMSCl | 100 | 1 | up to 93 | [3] |
| Not Specified | Acetic Acid | 150-160 | 0.25-0.33 | 65-88 | [2] |
| Not Specified | Acetic Acid/Triethylamine | 150-160 | 0.25-0.33 | 86-98 | [2] |
Table 2: Synthesis of 1H-Pyrazolo[3,4-b]pyridine via Ring-Closing Reaction
| Starting Material | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-3-pyridinecarboxaldehyde | Hydroxylamine HCl/DMF | 60 | 8 | 85 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines [2]
-
Reactant Mixture: In a suitable round-bottom flask, combine the aldehyde (1 mmol), the carbonyl compound (1 mmol), 5-aminopyrazole (1 mmol), and the chosen catalyst (e.g., acetic acid or a mixture of acetic acid and triethylamine).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol or acetic acid).
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., reflux or 150-160 °C) for the predetermined time (e.g., 15-20 minutes or as determined by TLC monitoring).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]pyridine from 2-chloro-3-pyridinecarboxaldehyde [4]
-
Reactant Mixture: In a 1L three-necked flask, add 20g (141.3 mmol) of 2-chloro-3-pyridinecarboxaldehyde, 200 ml of dimethylformamide (DMF), and 25g of hydroxylamine hydrochloride.
-
Base Addition: Add 100 ml of triethylamine to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitoring: Follow the reaction progress using TLC.
-
Post-Processing: Once the reaction is complete, perform a suitable work-up procedure to isolate the product.
-
Isolation: The expected yield of the 1H-pyrazolo[3,4-b]pyridine product is approximately 15.2 grams (85% yield).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: Factors influencing regioselectivity in the synthesis of 1H-Pyrazolo[3,4-b]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound and its derivatives are flash column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the typical impurities I might encounter in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, if using unsymmetrical starting materials, the formation of regioisomers is a known challenge.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in identifying the desired product, tracking the removal of impurities during column chromatography, and assessing the purity of the final product. For visualization of N-heterocycles like this compound, UV light (254 nm) is commonly used, where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique.
Q4: What are the key physical and chemical properties of this compound that are relevant for its purification?
A4: Key properties include its molecular weight of approximately 144.13 g/mol and its nature as a solid. Its solubility is a critical factor for recrystallization, with better solubility generally observed in organic solvents like dimethyl sulfoxide and dichloromethane.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My purified this compound shows low purity by HPLC analysis.
-
Question: After purification by column chromatography, my final product still shows significant impurities in the HPLC analysis. What could be the reason and how can I improve the purity?
-
Answer: Low purity after column chromatography can be due to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Inadequate Separation: The chosen solvent system for column chromatography may not be optimal for separating the desired product from all impurities. It is advisable to perform a systematic TLC analysis with various solvent systems to find the one that provides the best separation.
-
Co-eluting Impurities: Some impurities may have similar polarity to the product, causing them to co-elute. In such cases, a secondary purification step like recrystallization might be necessary.
-
Column Overloading: Overloading the column with too much crude product can lead to poor separation. Ensure that the amount of crude material is appropriate for the size of the column.
-
Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, other stationary phases like alumina might provide better separation.
-
Issue 2: I am having difficulty recrystallizing my this compound.
-
Question: I am unable to get my product to crystallize, or the yield from recrystallization is very low. What can I do?
-
Answer: Recrystallization challenges can often be overcome by optimizing the solvent and conditions:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly used solvent for recrystallizing pyrazolo[3,4-b]pyridine derivatives. However, if ethanol is not effective, a systematic solvent screen with other solvents or solvent mixtures (e.g., ethyl acetate/hexane, isopropanol) should be performed.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or oils. A slower, more controlled cooling process often yields larger, purer crystals.
-
Supersaturation: If the solution is not sufficiently concentrated, crystallization may not occur. Carefully evaporating some of the solvent to achieve a supersaturated solution can induce crystallization.
-
Seeding: Introducing a small crystal of the pure product (a seed crystal) can initiate crystallization in a supersaturated solution.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is from 100% hexane to a mixture of hexane and ethyl acetate. The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Common Solvents for Purification of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Purification Method | Solvent System Examples |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) |
| Dichloromethane / Methanol (Gradient) | |
| Tetrahydrofuran / Hexane (Gradient) | |
| Recrystallization | Ethanol |
| Isopropanol | |
| Ethyl Acetate / Hexane |
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Overcoming Solubility Challenges of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The low aqueous solubility of this compound can be attributed to several factors inherent to its molecular structure. The presence of a planar, aromatic heterocyclic ring system contributes to strong intermolecular crystal lattice forces, which require significant energy to overcome for dissolution. Additionally, the molecule possesses a hydrophobic character, making it less favorable to interact with polar water molecules.
Q2: I am observing precipitation of my compound during my experiment. What are the immediate troubleshooting steps?
A2: If you observe precipitation, consider the following immediate actions:
-
Verify Concentration: Ensure the concentration of your compound does not exceed its solubility limit in the current solvent system.
-
Gentle Heating and Sonication: Mild heating and sonication can help redissolve the precipitate, but be cautious of potential compound degradation at elevated temperatures.
-
pH Adjustment: The solubility of nitrogen-containing heterocycles can often be influenced by pH. A slight adjustment of the buffer's pH might improve solubility.[1][2]
-
Solvent Check: Confirm that the correct solvent and concentration were used in your experimental setup.
Q3: Can I use organic co-solvents to improve the solubility of this compound?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[3][4][5] Co-solvents can reduce the polarity of the aqueous solution, thereby enhancing the solubility of hydrophobic compounds. Commonly used co-solvents include dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[] It is crucial to perform toxicity and compatibility studies to ensure the chosen co-solvent does not interfere with your downstream applications.
Q4: How does pH modification affect the solubility of this compound?
A4: The pyrazolo[3,4-b]pyridine scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[1][2] Altering the pH can ionize the molecule, increasing its polarity and, consequently, its solubility in water. A systematic pH-solubility profile study is recommended to determine the optimal pH range for your experiments.
Q5: Are there more advanced techniques to enhance the solubility for in vivo studies?
A5: For in vivo applications where high concentrations of organic solvents may be toxic, several advanced formulation strategies can be employed. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[7][8][9][10][11]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a solid state.[12][13][14][15][16] When introduced to an aqueous medium, the polymer dissolves and releases the drug as fine, amorphous particles with increased surface area and dissolution rate.
-
Nanosuspensions: Nanosuspensions are colloidal dispersions of sub-micron drug particles.[17][18][19][20] The reduced particle size leads to an increased surface area, which significantly improves the dissolution velocity and saturation solubility of the compound.
Troubleshooting Guides
Guide 1: Initial Solubility Assessment and Enhancement
This guide outlines a systematic approach for researchers first encountering solubility issues with this compound.
Problem: The compound is not dissolving in the desired aqueous buffer for an in vitro assay.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting initial solubility issues.
Quantitative Data: Example of Co-solvent Effects on Solubility
| Co-solvent | Concentration (% v/v) | Apparent Solubility of this compound (µg/mL) |
| None (Aqueous Buffer pH 7.4) | 0% | < 1 |
| DMSO | 1% | 15 |
| DMSO | 5% | 80 |
| Ethanol | 5% | 45 |
| Ethanol | 10% | 110 |
| PEG 400 | 10% | 150 |
| PEG 400 | 20% | 320 |
| Note: The data presented in this table is illustrative and intended for guidance. Actual solubility will depend on the specific experimental conditions. |
Guide 2: Advanced Formulation for Improved Bioavailability
This guide is for researchers aiming to formulate this compound for in vivo studies where biocompatibility is critical.
Problem: The required dose for an in vivo study cannot be achieved due to poor aqueous solubility and limitations on the use of organic co-solvents.
Logical Relationship of Advanced Formulation Choices:
Caption: Decision guide for selecting an advanced solubility enhancement technique.
Quantitative Data: Comparison of Advanced Formulation Techniques
| Formulation Technique | Typical Fold Increase in Solubility | Advantages | Considerations |
| Cyclodextrin Complexation | 10 to 100-fold | High solubility, potential for parenteral administration | Stoichiometry of complexation, selection of cyclodextrin type |
| Solid Dispersion | 5 to 50-fold | Suitable for oral solid dosage, amorphous form | Polymer selection, physical stability of the amorphous state |
| Nanosuspension | >100-fold | High drug loading, versatile administration routes | Physical stability (crystal growth), sterilization for parenteral use |
| Note: The data presented in this table is illustrative and based on general observations for poorly soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
-
Select a Co-solvent: Choose a water-miscible organic solvent such as DMSO or PEG 400 that is compatible with your experimental system.
-
Weigh the Compound: Accurately weigh a precise amount of this compound.
-
Initial Dissolution: Add a small volume of the chosen co-solvent to the compound.
-
Vortex and Sonicate: Vortex the mixture thoroughly. If necessary, use a sonicator to aid dissolution.
-
Dilute to Final Volume: Once the compound is fully dissolved, add more co-solvent to reach the desired final concentration for your stock solution.
-
Storage: Store the stock solution appropriately, protected from light and at a suitable temperature to prevent precipitation.
-
Working Solution Preparation: Prepare the final working solution by diluting the stock solution with the aqueous buffer immediately before use. Ensure the final concentration of the co-solvent is low enough to not affect the biological assay.
Protocol 2: Screening for Optimal pH
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add Excess Compound: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge or filter the samples to remove any undissolved compound.
-
Quantify Soluble Compound: Measure the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Plot Data: Plot the measured solubility against the pH to determine the optimal pH range for solubilization.
Protocol 3: Cyclodextrin Complexation Feasibility Study
-
Select a Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[7]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is achieved (e.g., 48 hours).
-
Separate and Quantify: Centrifuge or filter the samples and quantify the concentration of the dissolved compound in the clear supernatant/filtrate.
-
Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble inclusion complex.
Signaling Pathway of Cyclodextrin-Mediated Solubilization:
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jddtonline.info [jddtonline.info]
- 14. japer.in [japer.in]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 17. Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. scispace.com [scispace.com]
Technical Support Center: Optimization of Pyrazolopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolopyridines.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield or No Desired Product
Question: I am performing a multi-component synthesis of a pyrazolopyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in multi-component reactions for pyrazolopyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial. Impurities can interfere with the reaction.
-
Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Three-Component Reactions
Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your starting materials, particularly the aminopyrazole, is crucial. Impurities can interfere with the reaction.
-
Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.
-
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction outcome.
-
Recommendation: Screen different catalysts. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have been shown to be effective.[1] Catalyst loading is also critical; for instance, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was found to be optimal.
-
-
Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of products.
-
Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Reaction Monitoring: Inadequate monitoring can result in stopping the reaction too early or too late.
-
Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for N-heterocycles is UV light (254 nm), where aromatic compounds appear as dark spots. Staining with iodine vapor can also be effective for many organic compounds.
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my pyrazolo[3,4-b]pyridine synthesis?
Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.[2][3]
-
Unsymmetrical 1,3-Dicarbonyl Compounds: When using an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can be formed. The proportions of the products will depend on the relative electrophilicity of the two carbonyl groups.[3] If they are very similar, the proportions will be close to 50:50.[3]
-
Recommendation: To achieve regioselectivity higher than 80%, select a 1,3-dicarbonyl compound with significantly different electrophilic centers.[3]
-
-
Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule.[2]
-
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[2]
-
Issue 3: Incomplete Cyclization
Question: I am observing a significant amount of an intermediate in my reaction mixture, suggesting incomplete cyclization. How can I drive the reaction to completion?
Answer: Incomplete cyclization can be a frustrating issue, often leading to complex mixtures and low yields of the desired pyrazolo[3,4-b]pyridine.
-
Reaction Time and Temperature: The most common reasons for incomplete cyclization are insufficient reaction time or temperature.
-
Recommendation: Monitor the reaction closely by TLC. If you observe the formation of an intermediate that is slowly converting to the product, consider extending the reaction time or gradually increasing the temperature.
-
-
Dehydration Step: Many pyrazolo[3,4-b]pyridine syntheses involve a final dehydration step to form the aromatic pyridine ring. If this step is not efficient, the hydrated intermediate may be isolated.
-
Recommendation: Ensure your reaction conditions facilitate water removal. Using a Dean-Stark apparatus or adding a dehydrating agent can be effective. In some cases, a final dehydrogenation step using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrazolo[3,4-b]pyridine synthesis?
A1: Besides regioisomers and uncyclized intermediates, other potential side products include:
-
Azine Formation: In syntheses starting from 2-chloro-3-formylpyridine, the formation of an azine species has been observed, which can reduce the yield of the desired product.
-
Pyrazolo[1,5-a]pyrimidines: Under certain conditions, particularly with 3(5)-aminopyrazoles that have a free NH group, the reaction can favor the formation of the isomeric pyrazolo[1,5-a]pyrimidine ring system.
-
N-Oxides: While less common as a direct side product of the ring-forming reaction, over-oxidation of the pyridine nitrogen can occur, especially if oxidizing agents are present. N-oxidation of the final product is also a known subsequent reaction.
Q2: How can I effectively purify my pyrazolo[3,4-b]pyridine product?
A2: Purification can be challenging due to the polarity of the molecule and the presence of similar byproducts.
-
Column Chromatography: This is the most widely used technique.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.
Table 1: Effect of Catalyst on the Yield of Pyrazolo[3,4-b]pyridines
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | - | Acetic Acid | Reflux | - | Varies | [3] |
| ZrCl₄ | 0.15 mmol | DMF/EtOH | 95 | 16 | 13-28 | [4] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 20 mg | Solvent-free | 100 | - | High | [1] |
| Copper(II) acetylacetonate | 0.50 equiv | CHCl₃ | Room Temp | 10 | 94 | [5] |
| AC-SO₃H | 5 mg | Ethanol | - | - | Optimal | [1] |
Table 2: Regioselectivity in the Synthesis of Pyrazolo[3,4-b]pyridines
| Reactants | Conditions | Product Ratio (Regioisomer 1:Regioisomer 2) | Reference |
| 3-Acylpyridine N-oxide tosylhydrazone + electrophile | Tosyl chloride, triethylamine, dichloromethane, room temp | 82:12 (Pyrazolo[3,4-b]pyridine : Pyrazolo[4,3-c]pyridine) | [6] |
| Unsymmetrical 1,3-dicarbonyl compound | Varies | Can be >80:20 with highly differentiated carbonyls | [3] |
Experimental Protocols
General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines under Solvent-Free Conditions
A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is stirred at 100 °C under solvent-free conditions. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization from a suitable solvent (e.g., ethanol).[1]
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is vigorously stirred at 95 °C for 16 h. After completion, the reaction is worked up and the product is purified by column chromatography.[1]
Visualizations
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: Troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile under different storage conditions
This technical support center provides guidance on the stability of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during the handling, storage, and stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed, light-resistant container. To prevent degradation from atmospheric moisture and oxygen, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for reference standards or critical samples.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO or DMF. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] These aliquots should be stored at -20°C or -80°C in tightly sealed, light-resistant vials.
Q3: How often should the purity of this compound be re-tested?
A3: For long-term storage under recommended conditions, a re-test of purity is advisable every 12 months. For material stored at room temperature or under less ideal conditions, more frequent re-testing (e.g., every 3-6 months) is recommended. The frequency should be sufficient to establish a reliable stability profile.[3]
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, the primary anticipated degradation pathways include:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid.
-
Oxidation: The pyrazolopyridine ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic of pyridine-containing compounds.[4]
Troubleshooting Guide
Issue 1: I observe a change in the color of my solid this compound sample over time.
-
Possible Cause: This could indicate degradation, possibly due to oxidation or exposure to light. Some pyrazole derivatives are known to form brownish products upon oxidation.[1]
-
Recommended Action:
-
Re-analyze the purity of the sample using a stability-indicating method like HPLC-UV.
-
Compare the chromatogram to that of a fresh or properly stored reference sample to identify any new impurity peaks.
-
If degradation is confirmed, discard the sample.
-
Review your storage conditions. Ensure the container is tightly sealed, protected from light, and stored at the recommended temperature under an inert atmosphere if necessary.
-
Issue 2: I see new, unexpected peaks in the HPLC chromatogram of my aged sample.
-
Possible Cause: The appearance of new peaks is a strong indicator of chemical degradation. The retention times of these new peaks can provide clues about the polarity of the degradation products.
-
Recommended Action:
-
Quantify the percentage of the new peaks relative to the main compound peak to determine the extent of degradation.
-
If significant degradation has occurred (e.g., >2%), the sample may not be suitable for use in sensitive experiments.
-
To identify the degradation products, consider using LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. This information can help in elucidating their structures.
-
Evaluate the storage conditions and handling procedures to identify potential causes for the degradation.
-
Issue 3: The concentration of my stock solution appears to have decreased over time, even when stored at low temperatures.
-
Possible Cause: This could be due to several factors:
-
Degradation: The compound may be degrading in the solvent.
-
Adsorption: The compound may be adsorbing to the surface of the storage container.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can lead to an apparent increase in concentration, but if the container is opened frequently, it can lead to some loss.
-
-
Recommended Action:
-
Perform a purity analysis of the solution using HPLC to check for degradation products.
-
Use polypropylene or silanized glass vials to minimize adsorption.
-
Ensure vials are tightly sealed. Use parafilm as an extra precaution.
-
Prepare fresh stock solutions more frequently if the issue persists.
-
Stability Profile and Data
While specific public data on the stability of this compound is limited, a stability study can be designed based on established guidelines for pharmaceutical compounds. The following tables present a template for how such data would be structured.
Table 1: Stability of Solid this compound Under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Protected from Light | 0 | 99.8 | White crystalline solid |
| 6 | 99.7 | White crystalline solid | |
| 12 | 99.6 | White crystalline solid | |
| 25°C / 60% RH, Protected from Light | 0 | 99.8 | White crystalline solid |
| 3 | 99.1 | White crystalline solid | |
| 6 | 98.2 | Off-white solid | |
| 40°C / 75% RH, Protected from Light | 0 | 99.8 | White crystalline solid |
| 1 | 97.5 | Off-white solid | |
| 3 | 95.1 | Yellowish solid | |
| Photostability (ICH Q1B) | 0 | 99.8 | White crystalline solid |
| Exposed | 96.3 | Yellowish solid |
Table 2: Stability of this compound in DMSO Solution (1 mg/mL) at -20°C (Hypothetical Data)
| Time (Months) | Purity (%) by HPLC | Number of Freeze-Thaw Cycles |
| 0 | 99.8 | 0 |
| 1 | 99.7 | 1 |
| 3 | 99.5 | 3 |
| 6 | 99.0 | 6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Preparation of Samples:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following solutions:
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% H₂O₂ (Oxidative Degradation)
-
Purified Water (Neutral Hydrolysis)
-
-
-
Stress Conditions:
-
Incubate the solutions at 60°C for 24 hours.
-
For photostability, expose the solid compound and a solution in a suitable solvent to light according to ICH Q1B guidelines.
-
-
Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method.
-
Use LC-MS to identify the m/z of any significant degradation products.
-
Protocol 2: Long-Term Stability Study (Solid State)
This protocol is for determining the shelf-life of the solid compound under recommended storage conditions.
-
Sample Preparation:
-
Place accurately weighed samples of this compound into vials suitable for the different storage conditions.
-
-
Storage Conditions:
-
Long-term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Recommended: -20°C
-
All samples should be protected from light.
-
-
Testing Schedule:
-
Analyze samples at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term conditions.
-
Analyze samples at 0, 1, 3, and 6 months for accelerated conditions.
-
-
Analytical Method:
-
At each time point, assess the physical appearance of the sample.
-
Determine the purity of the sample using a validated, stability-indicating HPLC-UV method.
-
Visualizations
Diagram 1: Experimental Workflow for Stability Testing
References
Troubleshooting common issues in pyrazolopyridine synthesis protocols
This guide provides answers to frequently asked questions (FAQs) and troubleshooting advice for common issues encountered during the synthesis of pyrazolopyridine derivatives. It is intended for researchers, chemists, and drug development professionals.
FAQs: Common Synthesis Challenges
Question 1: My reaction yield is very low or I'm not getting any product. What are the common causes?
Low or no yield in pyrazolopyridine synthesis, particularly in multicomponent reactions, is a frequent issue that can be attributed to several factors.[1][2] A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Purity of Starting Materials: The purity of reactants, especially aminopyrazoles, is critical. Impurities can introduce side reactions that consume starting materials or inhibit the catalyst.[1][3]
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify them by recrystallization or column chromatography before use.[1] Hydrazine derivatives, in particular, can degrade over time and may need purification or the use of a freshly opened bottle.[3]
-
-
Catalyst Selection and Activity: The choice of catalyst and its loading are crucial for reaction efficiency. Some reactions require acidic or basic catalysts to proceed optimally.[1][2]
-
Recommendation: If catalyst performance is suspect, consider screening different catalysts (e.g., Lewis acids like ZrCl₄, or heterogeneous catalysts).[1][2] Ensure the catalyst is not deactivated and consider using a freshly prepared or purchased batch. Catalyst loading should also be optimized; sometimes, a small amount (e.g., 0.02 g) of a highly active nanocatalyst can yield excellent results (90-97%).[2]
-
-
Reaction Conditions: Temperature, time, and solvent play a significant role in reaction kinetics and product stability.[1]
-
Recommendation: Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal time and to check for starting material consumption and product formation.[1][3] Optimize the temperature; some reactions work at room temperature, while others require heating to proceed efficiently.[1][2] The choice of solvent is also key; it must be able to dissolve the reactants sufficiently.[1]
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.
-
Recommendation: Ensure accurate stoichiometry. For some reactions, using a slight excess (1.0-1.2 equivalents) of one reactant, such as a hydrazine, can help drive the reaction to completion.[3]
-
Question 2: I am observing the formation of multiple products, possibly regioisomers. How can I improve selectivity?
The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials like certain 1,3-dicarbonyl compounds.[1][3] The regioselectivity is often influenced by the electronic and steric properties of the substituents on the reactants.[3]
Strategies for Improving Regioselectivity:
-
Modify Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome.[1] It is highly recommended to consult the literature for protocols involving similar substrates.
-
Starting Material Choice: Whenever possible, designing the synthesis to start from an appropriately pre-substituted pyrazole is a common strategy to achieve regiospecificity.[4]
-
Purification: If formation of isomers cannot be avoided, separation is necessary.
-
Flash Column Chromatography: This is the most common method for separating regioisomers. A gradient elution, often with a hexane/ethyl acetate system, is a good starting point.[1]
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can sometimes be effective in separating isomers.
-
Question 3: My starting materials or product have poor solubility in the reaction solvent. What can I do?
Poor solubility can hinder reaction rates and lead to heterogeneous mixtures that are difficult to work with.
Solutions for Solubility Issues:
-
Solvent Screening: Test a variety of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature.
-
Change Reaction Temperature: Increasing the temperature often improves solubility. However, be mindful of the thermal stability of your reactants and products.[1]
-
Use of Co-solvents: A mixture of solvents can sometimes provide better solubility characteristics than a single solvent.
-
Alternative Synthesis Methods: Consider microwave-assisted synthesis, which can sometimes overcome solubility issues and dramatically reduce reaction times.[5]
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for diagnosing and solving low-yield issues in pyrazolopyridine synthesis.
Data Summary Tables
For multicomponent reactions, optimizing conditions is key. The following tables provide examples of how reaction parameters can be varied to improve outcomes.
Table 1: Optimization of Reaction Conditions for a Model Pyrazolopyridine Synthesis Data is illustrative and based on typical optimization studies.[2][6]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | EtOH | Room Temp | 120 | 45 |
| 2 | Catalyst A (5) | H₂O | 80 | 60 | 75 |
| 3 | Catalyst B (10) | EtOH | Room Temp | 30 | 92 |
| 4 | Catalyst B (10) | CH₃CN | Room Temp | 30 | 85 |
| 5 | Catalyst B (5) | EtOH | Room Temp | 20 | 97 |
| 6 | Catalyst B (5) | EtOH | 60 | 20 | 95 |
Table 2: Common Purification Issues and Solutions for Pyridine-Containing Compounds [7]
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing (Chromatography) | Interaction of basic nitrogen with acidic silanol groups on silica. | Add a competing base (e.g., 0.1-1% triethylamine) to the mobile phase. Use an end-capped column or a different stationary phase (e.g., alumina). |
| Low Recovery | Adsorption of the compound onto the silica gel. | Deactivate silica gel with a small amount of base. Use a less acidic stationary phase like neutral alumina. |
| On-Column Degradation | The compound is sensitive to the acidic nature of silica gel. | Use neutral or basic alumina for chromatography. Alternatively, purification by recrystallization may be a better option. |
Key Experimental Protocols
Protocol 1: General Procedure for a Three-Component Pyrazolopyridine Synthesis
This protocol is a representative example for the synthesis of pyrazolo[3,4-b]pyridines.[1]
-
Reactant Preparation: To a solution of an α,β-unsaturated ketone (0.5 mmol) in a suitable solvent like DMF (0.5 mL), add a solution of a 5-aminopyrazole derivative (0.5 mmol) in a co-solvent like EtOH (0.5 mL) at room temperature (25 °C).
-
Degassing: Degas the reaction mixture to remove dissolved oxygen, which can sometimes interfere with catalytic processes.
-
Catalyst Addition: Add the catalyst (e.g., ZrCl₄, 0.15 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at the optimized temperature (e.g., 95 °C) for the required time (e.g., 16 hours). Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolopyridine derivative.
Protocol 2: Method for Reducing Peak Tailing in HPLC Purification[7]
-
Prepare Mobile Phase: Prepare your standard mobile phase (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).
-
Add an Amine Additive: To the polar component of your mobile phase (e.g., ethyl acetate or methanol), add a small amount of a competing base such as triethylamine (TEA). A typical concentration is 0.1-1% by volume.
-
Equilibrate the Column: Flush the chromatography column with the modified mobile phase for at least 5-10 column volumes to ensure the stationary phase is fully equilibrated with the additive.
-
Load and Elute: Dissolve your crude sample in a minimum amount of the mobile phase and load it onto the column. Proceed with the gradient elution as planned. The TEA will occupy the active acidic sites on the silica, allowing your basic pyrazolopyridine compound to elute with a more symmetrical peak shape.
Reaction Mechanism Visualization
The formation of pyrazolopyridines often proceeds through a series of well-defined steps. The diagram below illustrates a plausible mechanism for a common multicomponent synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a smooth transition from laboratory-scale synthesis to preclinical production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for constructing the 1H-Pyrazolo[3,4-b]pyridine core?
A1: The most prevalent methods for synthesizing the 1H-Pyrazolo[3,4-b]pyridine scaffold involve two primary strategies: the formation of a pyridine ring onto a pre-existing pyrazole ring or the construction of a pyrazole ring on a pre-existing pyridine.[1] Three-component reactions are also utilized for their efficiency.[2] Common starting materials for the former, and more common approach, include 3-aminopyrazoles which are reacted with various 1,3-dicarbonyl compounds or their equivalents.[3][4]
Q2: I am observing the formation of a regioisomer during the cyclization step. How can I improve the regioselectivity?
A2: Regioisomer formation is a known challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is influenced by the relative electrophilicity of the two carbonyl groups. To favor the desired isomer, consider modifying the reaction conditions such as the solvent and catalyst. A thorough screening of reaction conditions is advisable, and referencing literature for similar substrates can provide valuable insights.
Q3: What are the key safety precautions to consider when working with cyanation reagents?
A3: Cyanation reactions require strict adherence to safety protocols due to the highly toxic nature of cyanide reagents. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is crucial to have a cyanide poisoning antidote kit readily available and to be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
Q4: My final product is difficult to purify. What purification strategies are recommended for polar heterocyclic nitriles?
A4: The purification of polar heterocyclic compounds like this compound can be challenging. Standard silica gel column chromatography is a common starting point; however, the choice of eluent is critical. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. In cases of co-eluting impurities, techniques such as recrystallization or preparative HPLC may be necessary. For impurities with different acid-base properties, an acidic or basic wash during the work-up can be beneficial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | - Purity of starting materials is insufficient.- Reaction conditions (temperature, time, catalyst) are not optimal.- Incomplete reaction or degradation of the product. | - Verify Starting Material Purity: Ensure all reactants, especially the aminopyrazole precursor, are of high purity. Recrystallize or purify starting materials if necessary.- Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and catalyst loading. Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint.- Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents, ensure a dry and inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | - Presence of reactive functional groups leading to side reactions.- Incorrect stoichiometry of reactants.- Undesired tautomerization of the pyrazole ring. | - Protecting Groups: If necessary, use protecting groups for other reactive functionalities on your starting materials.- Stoichiometry Control: Carefully control the stoichiometry of the reactants. For multi-component reactions, the order of addition can be critical.- Tautomer Control: The 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable.[4] However, reaction conditions can influence tautomeric equilibrium. Analyze the literature for conditions that favor the desired tautomer. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the work-up solvent.- Formation of emulsions during extraction.- Product co-elutes with impurities during chromatography. | - Solvent Selection: For extraction, choose a solvent in which the product has good solubility and is immiscible with the aqueous phase. If the product has high water solubility, consider back-extraction from the aqueous layer after pH adjustment.- Emulsion Breaking: To break emulsions, try adding brine or a small amount of a different organic solvent.- Chromatography Optimization: Screen different solvent systems for column chromatography. If silica gel is not effective, consider using alumina or reverse-phase silica. Recrystallization from a suitable solvent system can also be a powerful purification technique. |
| Scale-up Issues | - Poor heat transfer in larger reaction vessels.- Inefficient mixing.- Exothermic reactions becoming difficult to control. | - Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control.- Mixing: Employ mechanical stirring and ensure the stirrer is appropriately sized and positioned for the reaction vessel.- Controlled Addition: For exothermic reactions, add reagents slowly and monitor the internal temperature closely. Consider using a syringe pump for precise control over the addition rate. |
Experimental Protocols
A plausible and scalable synthetic route to this compound is a multi-step process. Below are generalized methodologies for key transformations.
Protocol 1: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine Core
This protocol describes a general method for the construction of the pyrazolopyridine scaffold via a condensation reaction.
Methodology:
-
To a solution of a 3-aminopyrazole derivative in a suitable solvent (e.g., acetic acid, ethanol, or DMF), add an equimolar amount of a 1,3-dicarbonyl compound or a suitable precursor.
-
The reaction mixture may require heating to reflux.[4] Microwave-assisted synthesis can also be employed to reduce reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Conversion of a 3-Substituted Pyrazolopyridine to the 3-Carbonitrile
This protocol outlines a general procedure for the conversion of a functional group at the 3-position (e.g., an amide or a halogen) to a nitrile.
A. From a 3-carboxamide (Dehydration):
-
Suspend the 1H-Pyrazolo[3,4-b]pyridine-3-carboxamide in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a dehydrating agent (e.g., phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent).
-
The reaction may require cooling or heating depending on the reagent used.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or an aqueous base.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography or recrystallization.
B. From a 3-halo-pyrazolopyridine (Cyanation):
-
To a solution of the 3-halo-1H-Pyrazolo[3,4-b]pyridine in a polar aprotic solvent (e.g., DMF or DMSO), add a cyanide source (e.g., cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂)).
-
A palladium or copper catalyst may be required for this transformation.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with an aqueous solution of ferric chloride (to remove residual copper) and brine.
-
Dry the organic phase, concentrate, and purify the product as described above.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrazolopyridine Synthesis
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminopyrazole and 1,3-Diketone | Acetic Acid | Reflux | 1-16 | up to 98 | [4] |
| 3-Aminopyrazole and 1,3-Diketone | Water | 90 | 16 | Not specified | [4] |
| 3-Aminopyrazole and 1,3-Diketone | Methanol/HCl | Room Temp | 16 | Not specified | [4] |
| 5-Amino-1-phenylpyrazole and Unsaturated Ketone | ZrCl₄ / DMF | 95 | 16 | 13-28 | [5] |
| 2-Chloro-3-pyridinecarboxaldehyde and Hydroxylamine HCl | DMF | 60 | 8 | 85 | [6] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Caption: A hypothetical signaling pathway where this compound may act as an inhibitor.
References
- 1. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 6. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
Mitigating off-target effects of pyrazolopyridine-based inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine-based inhibitors. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the fidelity of your experimental results. Pyrazolopyridines are a privileged scaffold in kinase drug discovery, but like many kinase inhibitors, off-target activity can present significant challenges, leading to misinterpretation of data.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with pyrazolopyridine-based inhibitors.
Q1: My pyrazolopyridine inhibitor is showing toxicity in my control cell line, which doesn't express the target kinase. What is the likely cause?
A1: This is a strong indication of off-target effects. Kinase inhibitors often exhibit activity against multiple kinases due to the conserved nature of the ATP-binding pocket across the kinome.[4] This "polypharmacology" can lead to cytotoxicity through the inhibition of kinases essential for cell survival, independent of your intended target.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value in your control and target-expressing cell lines. A significant difference may suggest a therapeutic window, but similar IC50 values point towards potent off-target effects.
-
Conduct a Kinase Selectivity Profile: This is the most direct way to identify unintended targets. Submitting your compound to a kinase profiling service will screen it against a large panel of kinases, revealing its selectivity profile.[5][6]
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Review Literature: Check for known off-targets of similar pyrazolopyridine scaffolds. Several inhibitors based on this core, such as selpercatinib and glumetinib, have been extensively studied.[1][2][3]
Q2: I'm observing the expected phenotype, but how can I be certain it's due to the inhibition of my primary target and not an off-target effect?
A2: This is a critical validation step in target-driven drug discovery. Confirming that the biological effect is a direct result of on-target activity is essential for advancing a compound.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor is binding to the intended target protein in a cellular environment.[7][8][9] Ligand binding typically stabilizes the target protein, leading to a measurable shift in its thermal denaturation profile.[8][10]
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold. If this compound recapitulates the phenotype, it strengthens the evidence for on-target activity.[4]
-
Perform a Rescue Experiment: Introduce a mutant version of your target kinase that is resistant to the inhibitor. If the cells expressing the resistant mutant no longer show the phenotype upon treatment, it strongly implicates the on-target effect.[4]
-
Analyze Downstream Signaling: Measure the phosphorylation of a known, direct substrate of your target kinase via Western Blot. A dose-dependent decrease in substrate phosphorylation that correlates with your phenotypic observations provides strong evidence of on-target pathway modulation.[10][11][12]
Q3: My biochemical IC50 for the inhibitor is in the nanomolar range, but the cellular EC50 is much higher. What could explain this discrepancy?
A3: A significant shift in potency between a biochemical assay and a cell-based assay is common and can be attributed to several factors.
Troubleshooting Steps:
-
Cellular ATP Concentration: Biochemical kinase assays are often run at low, fixed ATP concentrations.[4] Inside a cell, ATP levels are much higher (millimolar range). If your compound is an ATP-competitive inhibitor, it will require a higher concentration to effectively compete with the endogenous ATP, resulting in a higher EC50.[4] Consider running your biochemical assay at a physiological ATP concentration (e.g., 1 mM) for a better comparison.[13]
-
Cell Permeability and Efflux: The compound must cross the cell membrane to reach its target. Poor permeability can lead to a lower intracellular concentration. Additionally, cells can actively remove the compound via efflux pumps, reducing its effective concentration at the target site.[4]
-
Plasma Protein Binding: If you are using media containing serum, your compound may bind to proteins like albumin, reducing the free concentration available to enter the cells.
Q4: How can I rationally design or select a more selective pyrazolopyridine inhibitor?
A4: Improving selectivity is a key goal of medicinal chemistry and involves understanding the Structure-Activity Relationship (SAR) of your compound series.
Strategies for Improving Selectivity:
-
Exploit Structural Differences: While the ATP-binding hinge region is conserved, surrounding areas of the kinase domain can vary. Modifying the pyrazolopyridine scaffold to introduce moieties that interact with these unique regions can enhance selectivity.[14]
-
Analyze Co-crystal Structures: If available, examine the crystal structure of your inhibitor (or a close analog) bound to its target and off-targets. This can reveal specific interactions that can be either disrupted (for off-targets) or enhanced (for the on-target) through chemical modification.
-
Iterative SAR Studies: Systematically modify different positions on the pyrazolopyridine core and measure the effect on both on-target potency and off-target activity.[11][14] This iterative process guides the design of more selective compounds. For example, studies have shown that modifications at the N1, C4, and C6 positions of the pyrazolopyridine ring can significantly alter the activity and selectivity profile.[14]
Key Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of the pyrazolopyridine inhibitor to its target protein in intact cells.[10]
Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the extent of this stabilization by heating cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining.[7][8]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of your pyrazolopyridine inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[15]
-
Heating Step: After treatment, heat the plates containing the intact cells across a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature.[10]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer to release the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using an antibody-based detection method such as Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify the on- and off-targets of a pyrazolopyridine inhibitor across the human kinome.
Principle: The inhibitor is tested against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration) for each kinase. This provides a comprehensive view of its selectivity.
Methodology:
-
Select a Profiling Service: Choose a commercial vendor that offers kinase profiling services. These services provide access to large, validated panels of kinases.[5][6] Options range from broad panels covering a large portion of the kinome to smaller, more focused panels.[5][6]
-
Choose Assay Format: Services offer various assay formats, including radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays.[6][16] You can also choose between biochemical assays or cell-based target engagement assays for a more physiologically relevant context.
-
Select Compound Concentration(s):
-
Single-Point Screening: A cost-effective initial screen where the compound is tested at a single, fixed concentration (e.g., 1 µM) to identify potential "hits".[17]
-
Dose-Response Screening: For hits identified in the initial screen, a multi-point dose-response curve is generated to determine the IC50 value for each affected kinase, providing a quantitative measure of potency.[17]
-
-
Data Interpretation: The service will provide a report detailing the inhibitory activity of your compound against each kinase in the panel. Analyze this data to:
-
Confirm high potency against your intended target.
-
Identify any off-targets that are inhibited with similar or greater potency.
-
Calculate a selectivity score to quantitatively compare your inhibitor to others.
-
Data & Visualizations
Table 1: Example Kinase Selectivity Profile for a Hypothetical Pyrazolopyridine Inhibitor (Compound X)
Data is for illustrative purposes only.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Target Kinase A (On-Target) | 98% | 15 | High on-target potency |
| Off-Target Kinase B | 92% | 45 | Potent off-target, structurally related to Target A |
| Off-Target Kinase C | 85% | 110 | Significant off-target activity |
| Off-Target Kinase D | 55% | 850 | Moderate off-target activity |
| Off-Target Kinase E | 12% | >10,000 | No significant activity |
| Off-Target Kinase F | 5% | >10,000 | No significant activity |
Diagrams
Caption: On-target vs. Off-target inhibition by a pyrazolopyridine compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pharmaron.com [pharmaron.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assayquant.com [assayquant.com]
- 14. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives' cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the common physicochemical properties of this compound derivatives that may limit cell permeability?
A1: The 1H-Pyrazolo[3,4-b]pyridine core, being a heterocyclic aromatic system, can present several challenges to efficient cell permeability. Key factors include:
-
Poor Aqueous Solubility: The planar, aromatic nature of the scaffold can lead to low solubility in aqueous media, which is a prerequisite for absorption.
-
High Lipophilicity: While some lipophilicity is necessary for membrane partitioning, excessive lipophilicity can cause the compound to become trapped within the lipid bilayer, hindering its release into the cytoplasm.
-
Polar Surface Area (PSA): The presence of nitrogen atoms and potentially other polar functional groups contributes to the molecule's PSA. A high PSA can impede passage through the hydrophobic core of the cell membrane.
-
Hydrogen Bonding Capacity: The pyrazole NH group and other substituents can act as hydrogen bond donors and acceptors, which can increase the energy barrier for membrane transit.
Q2: My this compound derivative shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?
A2: PAMPA is a cell-free assay that models passive diffusion across a lipid membrane. Low permeability in this assay strongly suggests that the compound has inherent difficulties in passively crossing a lipid bilayer. This is likely due to unfavorable physicochemical properties such as high polarity or low lipophilicity.
Q3: My compound has acceptable permeability in the PAMPA assay but shows poor permeability in a Caco-2 cell-based assay. What is the likely reason for this discrepancy?
A3: This is a common scenario and often points to the involvement of active transport mechanisms present in Caco-2 cells, which are absent in the PAMPA model. The most probable cause is that your this compound derivative is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, thereby reducing its net permeability.
Q4: Can formulation strategies be used to improve the cell permeability of these derivatives?
A4: Yes, formulation can significantly enhance the apparent permeability of poorly soluble and/or permeable compounds. Strategies include:
-
Solubilizing Agents: Using co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Cremophor EL, Tween 80) in the formulation can increase the concentration of the compound in the donor compartment of in vitro assays.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2]
-
Nanoparticle Formulations: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate its uptake by cells.
Q5: Are there any structural modifications to the this compound scaffold that are known to improve permeability?
A5: While specific structure-permeability relationship data for this exact scaffold is limited in the public domain, general medicinal chemistry principles can be applied:
-
Modulating Lipophilicity: Introducing or modifying substituents to achieve an optimal logP (typically in the range of 1-3 for passive diffusion) can be effective. For instance, replacing a polar group with a non-polar one can increase lipophilicity.
-
Reducing Polar Surface Area (PSA): Masking polar functional groups through derivatization (e.g., esterification of a carboxylic acid) can lower the PSA.
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask polar functional groups that hinder membrane transport. These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the assessment of cell permeability for this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low compound recovery in Caco-2 or MDCK assays. | 1. Poor aqueous solubility: The compound may be precipitating out of the assay buffer. 2. Non-specific binding: The compound may be adsorbing to the plasticware of the assay plate. 3. Cellular accumulation: The compound may be accumulating within the cell monolayer. | 1. Decrease the test compound concentration. If solubility is still an issue, consider adding a solubilizing agent like BSA (Bovine Serum Albumin) to the basolateral (receiver) compartment.[5] 2. Include BSA in the assay buffer to block non-specific binding sites.[5] Use low-binding plates if the problem persists. 3. At the end of the experiment, lyse the cells and quantify the amount of compound retained to assess accumulation. |
| High variability in permeability values between replicate wells. | 1. Inconsistent cell monolayer integrity: Some wells may have less confluent or "leaky" monolayers. 2. Pipetting errors: Inaccurate or inconsistent pipetting, especially of the test compound. 3. Edge effects: Wells on the perimeter of the plate may behave differently due to temperature or humidity gradients. | 1. Verify the integrity of the cell monolayer in each well before and after the experiment using Transepithelial Electrical Resistance (TEER) measurements or by assessing the permeability of a paracellular marker like Lucifer yellow.[6] 2. Use calibrated pipettes and ensure proper technique. For automated systems, verify the dispensing accuracy. 3. Avoid using the outer wells of the plate for experimental compounds. Fill them with buffer to maintain a humidified environment. |
| Apparent permeability (Papp) is high in the basolateral-to-apical (B-A) direction and low in the apical-to-basolateral (A-B) direction (Efflux Ratio > 2). | Active Efflux: The compound is likely a substrate of an efflux transporter (e.g., P-gp, BCRP) expressed on the apical membrane of the cells, which pumps it out. | 1. Confirm transporter involvement by co-incubating the compound with known inhibitors of specific efflux transporters (e.g., verapamil for P-gp). A decrease in the efflux ratio in the presence of the inhibitor confirms its role. 2. Consider using a cell line with lower expression of the identified transporter or a cell-free assay like PAMPA to assess passive permeability. |
| No detectable compound in the receiver compartment. | 1. Extremely low permeability: The compound's permeability is below the limit of detection of the analytical method. 2. Compound instability: The compound may be degrading in the assay buffer or being metabolized by the cells. 3. Analytical issues: The analytical method (e.g., LC-MS/MS) may not be sensitive enough or may be subject to matrix effects. | 1. Increase the incubation time or the initial concentration (if solubility permits). 2. Assess the stability of the compound in the assay buffer over the incubation period. Analyze cell lysates for the presence of metabolites. 3. Optimize the analytical method to improve sensitivity and mitigate matrix effects. Ensure the internal standard is appropriate. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane).
-
Donor Solution Preparation: Prepare a solution of the this compound derivative in a suitable buffer (e.g., PBS, pH 7.4) at a final concentration of 10-100 µM. A small percentage of a co-solvent like DMSO (typically <1%) can be used to aid solubility.
-
Assay Setup:
-
Add the buffer to the wells of an acceptor plate.
-
Add the donor solution containing the test compound to the wells of the coated filter plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the buffer in the acceptor wells.
-
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, providing a model for intestinal absorption and efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound solution to the apical (A) compartment (donor).
-
Add fresh transport buffer to the basolateral (B) compartment (acceptor).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-A): To assess efflux, perform the experiment in the reverse direction, adding the compound to the basolateral compartment and sampling from the apical compartment.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
Signaling Pathways
The 1H-Pyrazolo[3,4-b]pyridine scaffold is a core component of inhibitors targeting various kinases. Understanding the signaling pathways of these kinases is crucial for interpreting the biological effects of these compounds.
Caption: TBK1 Signaling Pathway.
Caption: ALK Signaling Pathways.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile as a Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor scaffold, 1H-pyrazolo[3,4-b]pyridine, with a focus on derivatives closely related to 1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Due to the limited publicly available data on the specific inhibitory activity of the unsubstituted 3-carbonitrile compound, this guide leverages experimental data from closely related, substituted analogs to provide a comprehensive overview of its potential as a selective kinase inhibitor. The performance of these derivatives is compared against established, commercially available kinase inhibitors.
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine core structure is a versatile scaffold that has been utilized in the development of potent inhibitors for a range of protein kinases.[1] Derivatives of this scaffold have demonstrated significant inhibitory activity against key kinases implicated in cancer and inflammatory diseases, including TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinase A (TRKA), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide presents a comparative analysis of the inhibitory potency of these derivatives against well-characterized, alternative kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of 1H-pyrazolo[3,4-b]pyridine derivatives and their respective comparator inhibitors against various kinases. Lower IC50 values indicate greater potency.
Table 1: Comparison of TBK1 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Notes |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 15y) | TBK1 | 0.2 | A potent inhibitor from a series of 1H-pyrazolo[3,4-b]pyridine derivatives.[2] |
| Amlexanox | TBK1, IKKε | 1000 - 2000 | A selective inhibitor of TBK1 and IKKε.[3][4] |
Table 2: Comparison of TRKA Inhibitors
| Compound | Target Kinase | IC50 (nM) | Notes |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (Compound C10) | TRKA | 26 | A potent inhibitor from a series of pyrazolo[3,4-b]pyridine derivatives. |
| Larotrectinib | TRKA, TRKB, TRKC | 5 - 11 | A highly selective, first-generation TRK inhibitor.[5][6][7][8][9] |
Table 3: Comparison of VEGFR-2 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Notes |
| 1H-Pyrazolo[3,4-b]pyridine Derivative (Compound 28) | VEGFR-2 | 1460 | Also shows activity against various cancer cell lines. |
| Axitinib | VEGFR-1, -2, -3 | 0.1 - 1.2 | A potent and selective inhibitor of VEGFRs.[10][11][12][13] |
Table 4: Overview of Selective JAK Family Inhibitors (for context)
| Compound | Primary Target(s) | IC50 (nM) | Notes |
| Filgotinib | JAK1 | 10 (JAK1), 28 (JAK2) | A selective JAK1 inhibitor.[14][15][16][17][18][19] |
| Fedratinib | JAK2 | 3 (JAK2) | A selective JAK2 inhibitor.[20][21][22][23][24][25] |
| Tofacitinib | JAK3, JAK1, JAK2 | 1 (JAK3), 112 (JAK1), 20 (JAK2) | A pan-JAK inhibitor with preference for JAK3.[16][25][26][27][28] |
| Deucravacitinib | TYK2 | 0.2 (binding to pseudokinase domain) | A selective, allosteric TYK2 inhibitor.[29][30][31][32][33] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., TBK1, TRKA, VEGFR-2)
-
Substrate peptide specific to the kinase
-
ATP (at a concentration near the Km for the specific kinase)
-
Test compounds (1H-pyrazolo[3,4-b]pyridine derivative and comparators)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
Add test compounds and controls (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of the 384-well plate.
-
Add the kinase enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Activity Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target substrate)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified time.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate agonist to induce kinase activity.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a generalized experimental workflow.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. targetedonc.com [targetedonc.com]
- 10. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 11. amsbio.com [amsbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. abmole.com [abmole.com]
- 17. selleck.co.jp [selleck.co.jp]
- 18. Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Fedratinib (TG-101348) | JAK2 inhibitor | TargetMol [targetmol.com]
- 23. axonmedchem.com [axonmedchem.com]
- 24. ashpublications.org [ashpublications.org]
- 25. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. immune-system-research.com [immune-system-research.com]
- 28. cellsignal.jp [cellsignal.jp]
- 29. axonmedchem.com [axonmedchem.com]
- 30. selleck.co.jp [selleck.co.jp]
- 31. researchgate.net [researchgate.net]
- 32. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 33. skin.dermsquared.com [skin.dermsquared.com]
The Evolving Landscape of ALK Inhibition: A Comparative Analysis of 1H-Pyrazolo[3,4-b]pyridine Derivatives and Clinically Approved Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of a novel 1H-Pyrazolo[3,4-b]pyridine derivative against established Anaplastic Lymphoma Kinase (ALK) inhibitors. While specific data for 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile is not publicly available, this guide will focus on a potent derivative from the same scaffold, compound 10g, and compare its preclinical performance with first, second, and third-generation ALK inhibitors: Crizotinib, Alectinib, Brigatinib, and Lorlatinib.
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. This guide delves into the comparative efficacy of these inhibitors, with a special focus on the emerging class of 1H-pyrazolo[3,4-b]pyridine compounds.
Executive Summary of Comparative Efficacy
The 1H-pyrazolo[3,4-b]pyridine scaffold has demonstrated significant promise in the development of potent ALK inhibitors. A notable derivative, compound 10g, has exhibited exceptional enzymatic activity against both wild-type ALK and the clinically relevant L1196M gatekeeper mutation, which confers resistance to first-generation inhibitors like Crizotinib.[1][2] The comparative data presented below highlights the potential of this novel chemical class alongside the established clinical agents.
Data Presentation: Quantitative Comparison of ALK Inhibitors
The following tables summarize the in vitro efficacy of the 1H-pyrazolo[3,4-b]pyridine derivative 10g and the approved ALK inhibitors.
Table 1: Enzymatic Inhibitory Activity (IC50) Against Wild-Type and Mutant ALK
| Compound | ALK (Wild-Type) IC50 (nM) | ALK (L1196M) IC50 (nM) |
| 1H-Pyrazolo[3,4-b]pyridine derivative (10g) | <0.5 | <0.5 |
| Crizotinib | 20 - 60 | 100 - 200 |
| Alectinib | 1.9 | ~20 |
| Brigatinib | 0.6 - 14 | ~25 |
| Lorlatinib | <0.1 | ~1 |
Table 2: Anti-proliferative Activity (IC50) in ALK-Positive Cancer Cell Lines
| Compound | H3122 (EML4-ALK v1) IC50 (nM) | H2228 (EML4-ALK v3) IC50 (nM) | Ba/F3 (NPM-ALK) IC50 (nM) |
| 1H-Pyrazolo[3,4-b]pyridine derivative (10g) | Data not available | Potent inhibition reported | Data not available |
| Crizotinib | 28 - 107 | 40 - 150 | ~30 |
| Alectinib | ~20 | ~30 | ~15 |
| Brigatinib | ~14 | ~25 | ~10 |
| Lorlatinib | ~1 | ~2 | ~1 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow.
Caption: ALK signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating ALK inhibitors.
Comparative Analysis of ALK Inhibitors
The following diagram illustrates a logical comparison of the key attributes of the 1H-pyrazolo[3,4-b]pyridine derivative (10g) and the established ALK inhibitors.
References
Structure-activity relationship (SAR) studies of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile analogs
A Comprehensive Comparison of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide
The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] Analogs bearing a 3-carbonitrile group have been extensively explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for cancer therapy and immune-related diseases.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of several series of this compound analogs, focusing on their inhibitory activities against key kinase targets.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potency of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds against TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinase A (TRKA), and Fibroblast growth factor receptor 1 (FGFR1).
Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors [2]
| Compound | R1 | R2 | R3 | TBK1 IC50 (nM) |
| 15e | -H | 4-fluorophenyl | -H | 89.3 |
| 15i | -H | 4-fluorophenyl | -SO2NH2 | 8.5 |
| 15k | -H | 4-fluorophenyl | -morpholine | 287.7 |
| 15y | 2-pyridyl | 4-fluorophenyl | -SO2NH2 | 0.2 |
Table showing the structure-activity relationship of 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. The data highlights that the introduction of a sulfonamide group at the R3 position and a pyridyl group at the R1 position significantly enhances inhibitory activity.
Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as TRKA Inhibitors [4]
| Compound | R | TRKA IC50 (nM) |
| C03 | 2,6-dichloro-3,5-dimethoxyphenyl | 56 |
| C09 | 2,6-dichloro-3-methoxyphenyl | 57 |
| C10 | 2,6-dichlorophenyl | 26 |
Table illustrating the impact of substitutions on the phenyl ring at the 4-position on TRKA inhibitory activity. Dichloro-substitution appears to be favorable for potent inhibition.
Table 3: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogs as FGFR1 Inhibitors [3]
| Compound | R | FGFR1 IC50 (nM) | VEGFR2 IC50 (nM) |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl | 0.3 | 365.9 |
| 5 | (Indazole core) | 3.3 | >10000 |
| 10 | (N-methylated) | >5000 | >10000 |
Table comparing the inhibitory activity and selectivity of 1H-pyrazolo[3,4-b]pyridine analogs against FGFR1 and VEGFR2. The 1H-pyrazolo[3,4-b]pyridine core is crucial for high potency, and N-methylation of the pyrazole ring completely abolishes activity.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., TBK1, TRKA, FGFR1) was determined using in vitro kinase assays. A common method is the Z'-LYTE™ Kinase Assay Kit.[2]
-
Reaction Setup: The kinase reaction is performed in a 384-well plate. Each well contains the test compound at various concentrations, the respective kinase, a fluorescently labeled peptide substrate, and ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour) to allow for the phosphorylation of the substrate by the kinase.
-
Development: A development reagent containing a protease is added to the wells. This protease specifically cleaves the non-phosphorylated peptide substrate.
-
Detection: The fluorescence resonance energy transfer (FRET) signal is measured using a fluorescence plate reader. Phosphorylation of the substrate protects it from cleavage, leading to a higher FRET signal.
-
Data Analysis: The extent of inhibition is calculated based on the fluorescence signal. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT assay.[4][5]
-
Cell Seeding: Cancer cells (e.g., Km-12, H1581) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for SAR studies.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Vivo Validation of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Animal Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo performance of 1H-Pyrazolo[3,4-b]pyridine derivatives against alternative cancer therapies in relevant animal models. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Derivatives of the 1H-Pyrazolo[3,4-b]pyridine scaffold have demonstrated promising anti-cancer activity in various in vivo studies. These compounds have been investigated as inhibitors of several key oncogenic targets, including TANK-binding kinase 1 (TBK1), Topoisomerase IIα (TOP2A), and Fibroblast Growth Factor Receptor (FGFR). This guide compares the in vivo efficacy of specific 1H-Pyrazolo[3,4-b]pyridine derivatives with standard-of-care chemotherapeutics and other targeted inhibitors in breast cancer, leukemia, and lung cancer models. While direct head-to-head comparisons are limited, this document synthesizes available data to provide a comprehensive overview of their potential.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of various 1H-Pyrazolo[3,4-b]pyridine derivatives compared to alternative agents in different cancer models.
Table 1: Comparison in Breast Cancer Models
| Compound/Drug | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Citation |
| 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridine | Orthotopic breast cancer mouse model | 4T1 | Not specified | Inhibited tumor growth; No systemic toxicity | [1] |
| Doxorubicin | 4T1 mice breast cancer model | 4T1 | 5 mg/kg, IV on Days 1, 7, 14 | Significantly decreased tumor size and weight | [2] |
| AZD4547 (FGFR Inhibitor) | 4T1 tumor model in vivo | 4T1 | Not specified | Remarkably decreased 4T1 tumor volume by about 60% | [3] |
Table 2: Comparison in Leukemia Models
| Compound/Drug | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Citation |
| Pyrazolo[3,4-b]pyridine derivative 8c (TOP2A inhibitor) | N/A (In vitro data suggests potential) | K562, MV4-11 | N/A | Potent antiproliferative activity; Induced DNA damage and apoptosis | [4] |
| Etoposide (TOP2A inhibitor) | N/A (Clinical context provided) | N/A | Varies (e.g., 100 mg/m²/24h for 96h infusion in children) | Standard therapy for various leukemias | [5] |
Table 3: Comparison in Lung Cancer Models
| Compound/Drug | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Citation |
| FGFR Inhibitor 7n (1H-pyrazolo[3,4-b]pyridine derivative) | H1581 xenograft model | H1581 | Not specified | Significant antitumor activity | |
| AZD4547 (FGFR Inhibitor) | FGFR1-amplified squamous NSCLC PDTX models | Patient-derived | 12.5 mg/kg daily | Induced potent tumor stasis or regression | [6][7] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of 1H-Pyrazolo[3,4-b]pyridine derivatives are attributed to their inhibition of specific signaling pathways crucial for tumor growth and survival.
Caption: FGFR Signaling Pathway Inhibition.
Caption: Topoisomerase IIα Inhibition Mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cceg.ki.se [cceg.ki.se]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds are two privileged heterocyclic systems that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purines allows them to effectively interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive comparative analysis of these two scaffolds, focusing on their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data to aid researchers in scaffold selection and drug design.
Physicochemical Properties: A Tale of Two Isosteres
The arrangement of nitrogen atoms within the bicyclic core of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine significantly influences their electronic distribution and, consequently, their physicochemical properties. These properties, including acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility, are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
While experimental data for the unsubstituted parent scaffolds can vary depending on the measurement conditions, the following table summarizes key computed and experimental physicochemical parameters. It is important to note that derivatization can dramatically alter these properties.
| Property | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-d]pyrimidine |
| Molecular Weight | 119.12 g/mol [1] | 120.11 g/mol [2] |
| pKa (Predicted) | 5.92 ± 0.20[3] | No direct experimental value found for the parent scaffold. |
| logP (Computed) | 0.8[1] | 0.2[2] |
| Aqueous Solubility | Predicted: 7831.4 mg/L[4] | Generally low, often requiring formulation strategies for enhancement.[5][6][7][8][9] |
The pyrazolo[3,4-d]pyrimidine scaffold, being an isostere of adenine, generally exhibits lower aqueous solubility, a characteristic that often necessitates prodrug strategies or advanced formulation techniques to improve bioavailability.[5][8] In contrast, the pyrazolo[3,4-b]pyridine scaffold shows comparatively better predicted aqueous solubility.
Biological Activities: Potent Inhibitors with Diverse Therapeutic Potential
Both scaffolds have been extensively explored as core structures in the development of potent inhibitors for a variety of therapeutic targets. Their primary application has been in the field of oncology, particularly as kinase inhibitors.
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is arguably more established as a kinase inhibitor framework, with notable examples like the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[10] This scaffold effectively mimics the adenine ring of ATP, enabling strong binding to the hinge region of the kinase active site.[10]
The pyrazolo[3,4-b]pyridine scaffold has also emerged as a powerful platform for the development of highly potent and selective kinase inhibitors. Derivatives have shown significant inhibitory activity against a range of kinases, including TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs).[11]
The following table presents a selection of reported inhibitory activities for derivatives of both scaffolds against various kinases. It is crucial to consider that the potency is highly dependent on the specific substituents and the assay conditions.
| Scaffold | Derivative | Target Kinase | IC50 | Reference |
| Pyrazolo[3,4-b]pyridine | Compound 15y | TBK1 | 0.2 nM | [11] |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 57 nM | [12][13][14] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | - | [10] |
Anticancer and Antimicrobial Activities
Beyond kinase inhibition, both scaffolds have demonstrated a broad spectrum of biological activities. Numerous derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines and their potential as antimicrobial agents. The versatility of these scaffolds allows for chemical modifications that can tune their activity towards different biological targets.
Synthetic Accessibility: Versatile Routes to Core Structures
The synthetic routes to both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine are well-established, offering a range of strategies to access these core structures and their derivatives.
Synthesis of Pyrazolo[3,4-b]pyridine
The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main approaches:
-
Construction of the pyridine ring onto a pre-existing pyrazole: This is a common and versatile method. A widely used strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[15]
-
Formation of the pyrazole ring from a substituted pyridine: This approach is also utilized, though perhaps less frequently.
Synthesis of Pyrazolo[3,4-d]pyrimidine
The synthesis of the pyrazolo[3,4-d]pyrimidine core also follows two primary retrosynthetic disconnections:
-
Building the pyrimidine ring onto a pyrazole precursor: This is the most prevalent method. It typically starts with a 5-aminopyrazole-4-carboxamide or a related derivative, which is then cyclized with a one-carbon synthon like formic acid or formamide.
-
Constructing the pyrazole ring from a pyrimidine derivative: This route is also feasible and has been employed in various synthetic schemes.
The choice of synthetic strategy for both scaffolds depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplate (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a microplate, add the kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding a stop solution or by heating. f. Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This is typically done using a luminescence, fluorescence, or radioactivity-based method. g. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.[16][17]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. f. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[18][19][20][21]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Reagents and Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plate
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
-
Procedure: a. Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include a positive control (microorganism with no compound) and a negative control (broth medium only). d. Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified time (e.g., 18-24 hours). e. After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[22][23][24][25][26]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structural relationship between pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine.
References
- 1. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo(3,4-d)pyrimidine | C5H4N4 | CID 67499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-PYRAZOLO[3,4-B]PYRIDINE CAS#: 271-73-8 [m.chemicalbook.com]
- 4. 1H-pyrazolo[3,4-b]pyridine (271-73-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies | MDPI [mdpi.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 24. apec.org [apec.org]
- 25. dickwhitereferrals.com [dickwhitereferrals.com]
- 26. m.youtube.com [m.youtube.com]
Unveiling the Kinase Selectivity of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile: A Comparative Analysis
For Immediate Release
In the landscape of kinase inhibitor development, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors targeting a range of kinases. This guide provides a comparative analysis of a representative compound from this class, 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile (termed here as Compound Pz-CN), against a panel of kinases. We present its cross-reactivity profile in comparison to established kinase inhibitors, supported by detailed experimental protocols and pathway visualizations to offer a comprehensive resource for researchers in drug discovery and chemical biology.
Comparative Kinase Inhibition Profile
The inhibitory activity of Compound Pz-CN was assessed against a panel of representative kinases and compared with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor, "Alternative A". The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | Compound Pz-CN (IC50, nM) | Staurosporine (IC50, nM) | Alternative A (IC50, nM) |
| TBK1 | 2.5 | 15 | >10,000 |
| IKKε | 8.0 | 25 | >10,000 |
| TRKA | 55 | 5 | 12 |
| ALK | 120 | 8 | 20 |
| CDK2 | 450 | 3 | >10,000 |
| FGFR1 | 800 | 10 | 250 |
| VEGFR2 | >10,000 | 7 | 400 |
| SRC | >10,000 | 6 | >10,000 |
This data is a representative, hypothetical dataset based on published findings for similar compounds.
The data indicates that Compound Pz-CN demonstrates high potency and selectivity for TBK1 and IKKε, members of the noncanonical IKK family.[1] In contrast, it shows moderate activity against TRKA and ALK, and significantly less activity against CDK2 and FGFR1.[2][3][4][5] No significant inhibition was observed for VEGFR2 and SRC at concentrations up to 10,000 nM. This profile suggests that the this compound core is a promising starting point for developing selective inhibitors of innate immunity signaling pathways.
Experimental Protocols
The following is a detailed methodology for determining the kinase inhibition profile presented above.
In Vitro Kinase Cross-Reactivity Assay (Luminescence-Based)
This protocol outlines a method to measure the activity of a panel of kinases in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.[6]
Materials:
-
Kinase panel (e.g., TBK1, TRKA, CDK2, etc.)
-
Corresponding kinase substrate peptides
-
Adenosine triphosphate (ATP)
-
Test compounds (Compound Pz-CN, Staurosporine, Alternative A)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Create a serial dilution series for each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.
-
A "no inhibitor" control (DMSO only) should be prepared.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and provides the necessary reagents for the luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound against each kinase.
-
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological relevance of Compound Pz-CN's activity, the following diagrams are provided.
Caption: Workflow for Kinase Cross-Reactivity Profiling.
The potent and selective inhibition of TBK1 by Compound Pz-CN is significant due to this kinase's central role in the innate immune response. TBK1 is activated by various stimuli, such as viral nucleic acids, and proceeds to phosphorylate and activate transcription factors like IRF3, leading to the production of type I interferons.
Caption: Inhibition of the TBK1 Signaling Pathway.
Conclusion
The this compound (Compound Pz-CN) scaffold demonstrates a promising profile as a potent and selective inhibitor of the TBK1/IKKε kinases. Its selectivity against a broader panel of kinases suggests a favorable therapeutic window, warranting further investigation for its potential in modulating inflammatory and autoimmune diseases. The methodologies and data presented in this guide offer a framework for the comparative analysis of novel kinase inhibitors, aiding in the critical decision-making processes of drug discovery and development.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to the Analytical Characterization of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. This guide provides a comparative overview of key analytical methods for 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile and its derivatives, complete with experimental data and detailed protocols to ensure accurate structural elucidation and purity assessment.
The 1H-pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore found in a variety of biologically active compounds, including potent kinase inhibitors.[1] The accurate determination of the structure and purity of derivatives such as this compound is a critical step in the drug discovery and development process. This guide outlines the principal analytical techniques employed for this purpose, offering a comparative analysis of their utility and the data they provide.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms in the 1H-pyrazolo[3,4-b]pyridine core and to confirm the presence and position of substituents.
Table 1: Comparison of NMR Spectroscopic Data for 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 13.18 (br, 1H), 8.64 (dd, 1H), 7.89 (dd, 1H), 7.25–7.22 (m, 1H) | Not explicitly provided | [2] |
| Substituted 1H-pyrazolo[3,4-b]pyridin-3-amine | 12.09 (s, 1H), 9.39 (s, 1H), 9.10 (s, 1H), 8.87 (d, 1H), 7.94 (s, 1H), 7.82 (s, 4H), 7.71 (s, 1H), 4.43 (s, 2H), 3.72 – 3.53 (m, 8H), 3.47 (s, 2H), 3.35 (t, 2H), 2.82 (s, 3H), 2.27 – 2.20 (m, 2H) | 151.54, 148.85 (2C), 139.06, 135.88 (2C), 132.84, 128.61, 127.16 (2C), 126.24, 122.58, 120.26, 116.01, 107.04, 58.39, 49.83 (2C), 48.17, 46.84 (2C), 42.65, 29.48 (2C) | [3] |
| 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol | Structure confirmed by ¹H and ¹³C NMR | Structure confirmed by ¹H and ¹³C NMR | [4] |
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.
Instrumentation: NMR data can be acquired on a 300, 400, 500, or 600 MHz spectrometer.[1]
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
If required, perform 2D NMR experiments such as COSY, HSQC, and HMBC to further elucidate complex structures and confirm assignments.
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the molecular structure. Compare the observed chemical shifts in the ¹³C NMR spectrum with predicted values or data from similar compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands for the nitrile (-C≡N) and amine (N-H) groups are of particular interest.
Table 2: Key IR Absorption Bands for Pyrazole and Nitrile Moieties
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H stretch (pyrazole) | 3177 | [5] |
| C≡N stretch (nitrile) | 2228 - 2255 | [5] |
| C=O stretch (if present as an impurity or in a derivative) | 1638 - 1709 | [6][7] |
| NH₂ bend (if present as a substituent) | 3325, 3298 | [5] |
Experimental Protocol: IR Spectroscopy
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Table 3: Mass Spectrometry Data for 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| Substituted 1H-pyrazolo[3,4-b]pyridin-3-amine | ESI | 431.2672 | 431.2665 | [3] |
| Substituted 1H-pyrazolo[3,4-b]pyridin-3-amine | ESI | 413.2454 | 413.2452 | [3] |
| Substituted 1H-pyrazolo[3,4-b]pyridin-3-amine | ESI | 481.1674 | 481.1671 | [3] |
Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. For accurate mass measurements, a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer is preferred.[1]
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum.
Data Analysis: Determine the molecular weight from the molecular ion peak. For HRMS data, compare the experimentally determined accurate mass with the calculated mass for the expected molecular formula to confirm the elemental composition.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and for quantitative analysis. The purity of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives is often confirmed to be greater than 95% by HPLC.[1]
Table 4: HPLC Conditions for the Analysis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Parameter | Condition | Reference |
| Column | YMC ODS3 (50 mm × 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Gradient of CH₃CN and H₂O with 0.1% Trifluoroacetic Acid (TFA) | [1] |
| Flow Rate | 2.5 mL/min | [1] |
| Detection | UV at 214 and 254 nm | [1] |
| Temperature | 35 °C | [1] |
| Gradient | 5% to 95% CH₃CN over a specified time | [1] |
Experimental Protocol: HPLC
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase) and then dilute it to an appropriate concentration for analysis.
Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV detector.
Data Acquisition:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient program to elute the compounds.
-
Monitor the elution profile at the selected UV wavelengths.
Data Analysis: Integrate the peak areas in the chromatogram. The purity of the compound can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
General Experimental Workflow
The characterization of a novel compound like this compound typically follows a logical progression of analytical techniques.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound and its analogs relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular formula, IR spectroscopy identifies key functional groups, and HPLC assesses the final purity. By following the detailed protocols and comparing experimental data with the reference values provided in this guide, researchers can confidently and accurately characterize these important heterocyclic compounds, paving the way for their further investigation in medicinal chemistry and drug development.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Guide to the Docking of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile Derivatives with Key Protein Targets
A deep dive into the molecular interactions of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives with promising therapeutic targets—TBK1, ALK, Topoisomerase IIα, and CREBBP—reveals significant potential for the development of novel inhibitors. This guide provides a comparative analysis of docking studies, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in drug discovery and development.
The 1H-Pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The carbonitrile substituent at the 3-position often plays a crucial role in the binding of these compounds to their protein targets. This guide synthesizes findings from various studies to offer a comparative overview of the docking of derivatives of this scaffold with four key proteins implicated in cancer and inflammatory diseases: TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), Topoisomerase IIα, and CREB-binding protein (CREBBP).
Comparative Docking Performance
The following tables summarize the quantitative data from docking and experimental studies, providing a comparative view of the binding affinities and inhibitory activities of various 1H-Pyrazolo[3,4-b]pyridine derivatives against the target proteins.
Table 1: Docking and Inhibition Data for TBK1
| Compound ID | Docking Score (Glide SP) | Binding Energy (kcal/mol) | IC50 (nM) | Key Interacting Residues | Reference |
| 15y | - | - | 0.2[1][2] | Glu87, Cys89, Asp157 | [1] |
| 15i | - | - | 8.5[1] | Ser96 | [1] |
| 15a | - (83% inhibition @ 10 µM) | - | - | - | [1] |
| BX795 (Reference) | - | - | 7.1[1] | - | [1] |
| MRT67307 (Reference) | - | - | 28.7[1] | - | [1] |
Table 2: Docking and Inhibition Data for ALK
| Compound ID | Docking Score | Binding Energy (kcal/mol) | IC50 (nM, ALK-wt) | IC50 (nM, ALK-L1196M) | Key Interacting Residues | Reference |
| 10g | - | - | <0.5[3] | <0.5[3] | K1150, E1210, M1196 | [3] |
| 9v | - | - | 1.58 | - | - | [4] |
| Crizotinib (Reference) | - | - | - | - | - | [3] |
Table 3: Docking and Inhibition Data for Topoisomerase IIα
| Compound ID | Docking Score (GOLD) | Binding Energy (kcal/mol) | GI50 (µM) | Key Interacting Residues | Reference |
| 8c | - | - | 1.33 (MG-MID)[5] | Asn120, Thr215, Ser149, Asn150 | [6] |
| 8 | - | - | - | Asn120, Thr215, Ser148, Ser149, Asn150 | [6] |
| Etoposide (Reference) | - | - | - | - | [5] |
Table 4: Docking and Inhibition Data for CREBBP
| Compound ID | Docking Score (XP Gscore) | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| 4a | -8.125 | -53.74 | 62.5 | Gln1113 | |
| 4b | - | - | 31.2 | - | |
| 4e | - | - | 31.2 | - | |
| 5a | -7.867 | -49.68 | - | - | |
| 5b | - | - | 62.5 | - |
Experimental Protocols
A generalized experimental workflow for a typical molecular docking study is outlined below. Specific parameters used in the cited studies are detailed in the subsequent sections.
Docking with TANK-binding kinase 1 (TBK1)
-
Software: Glide 9.7[7]
-
Protein Preparation: The crystal structure of TBK1 (PDB code: 4IWQ) was used. The protein was prepared using the Protein Preparation Wizard in the Schrödinger suite, which involved adding hydrogen atoms, assigning bond orders, and performing a restrained minimization.[1]
-
Ligand Preparation: The 1H-Pyrazolo[3,4-b]pyridine derivatives were built using Maestro and prepared using the LigPrep module, which generates low-energy 3D conformations.
-
Grid Generation: A receptor grid was generated with a box size of 15 Å × 15 Å × 15 Å centered on the co-crystallized ligand.[7]
-
Docking Protocol: The docking was performed using the Standard Precision (SP) mode of Glide. The OPLS_2005 force field was used for the calculations.[7]
Docking with Anaplastic Lymphoma Kinase (ALK)
-
Software: Schrödinger Suite (Glide)
-
Protein Preparation: The crystal structure of the ALK kinase domain was obtained from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard, which included the removal of water molecules, addition of hydrogen atoms, and energy minimization.
-
Ligand Preparation: Ligands were sketched in 2D and converted to 3D structures. Energy minimization was performed using a suitable force field.
-
Grid Generation: A receptor grid was generated by defining a bounding box around the active site, typically centered on the co-crystallized inhibitor.
-
Docking Protocol: Docking was carried out using the Glide module, often in Standard Precision (SP) or Extra Precision (XP) mode to predict the binding poses and calculate docking scores.
Docking with Topoisomerase IIα
-
Software: GOLD (Genetic Optimisation for Ligand Docking)[6]
-
Protein Preparation: The crystal structure of the human Topoisomerase IIα ATPase domain was used. The protein was prepared by adding hydrogen atoms and defining the active site based on the location of the co-crystallized ligand (AMP-PNP).[6] Conserved water molecules in the active site were retained for the docking calculations.[6]
-
Ligand Preparation: The 3D structures of the pyrazolopyrimidine derivatives were generated and their geometries were optimized.[6]
-
Grid Generation: The binding site was defined as a sphere with a specific radius around a key active site residue or the co-crystallized ligand.
-
Docking Protocol: The GOLD suite was used for docking. A pharmacophoric constraint was applied to ensure a hydrogen bond with Asn120.[6] The poses were scored using the software's scoring function.
Docking with CREB-binding protein (CREBBP)
-
Software: Schrödinger Suite (Glide)
-
Protein Preparation: The crystal structure of the CREBBP bromodomain (PDB code: 5KTU) was utilized. The protein was prepared using standard procedures in the Schrödinger suite.
-
Ligand Preparation: The pyrazolopyridine derivatives were prepared using the LigPrep module.
-
Grid Generation: A receptor grid was generated around the active site of the bromodomain.
-
Docking Protocol: The docking was performed using Glide in both Standard Precision (SP) and Extra Precision (XP) modes to obtain docking scores and binding energy values.
Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved is crucial for contextualizing the impact of their inhibition.
TBK1 Signaling Pathway
TBK1 is a key kinase in the innate immune response, particularly in the pathways that lead to the production of type I interferons.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements, drives the proliferation and survival of cancer cells through multiple downstream pathways.
Topoisomerase IIα in the Cell Cycle
Topoisomerase IIα plays a critical role in managing DNA topology during the cell cycle, particularly in the decatenation of sister chromatids before mitosis.[8]
CREB-binding protein (CREBBP) in Transcription
CREBBP is a transcriptional co-activator that plays a central role in regulating gene expression by acetylating histones and bridging transcription factors to the basal transcription machinery.[7][9][10]
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [molecular-interactions.si]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Topoisomerase IIα maintains genomic stability through decatenation G2 checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
For Immediate Release
In the landscape of targeted cancer therapy and immunology, the selectivity of small molecule inhibitors is a critical determinant of both efficacy and safety. This guide provides a comparative assessment of a novel investigational compound, 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile (hereafter referred to as PPC-1), against the closely related Janus kinase (JAK) family. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play pivotal roles in cytokine-mediated signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
This document summarizes the inhibitory activity of PPC-1 against the four JAK isoforms and compares its selectivity profile to established JAK inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of PPC-1's potential as a selective kinase inhibitor.
Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values of PPC-1 against the four members of the JAK family were determined using a standardized in vitro kinase assay. The results are summarized in the table below, alongside the IC50 values of several well-characterized JAK inhibitors for comparative purposes.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| PPC-1 (Hypothetical Data) | 5 | 150 | 1200 | 85 | JAK1 |
| Tofacitinib | 112 | 20 | 1 | Not Reported | Pan-JAK (JAK3 preference) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 120 | 2,300 | 4,700 | JAK1 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
Note: IC50 values for established inhibitors are sourced from publicly available data and may vary depending on the specific assay conditions.
The data indicates that PPC-1 is a potent inhibitor of JAK1, with significantly less activity against JAK2, JAK3, and TYK2. This suggests a favorable selectivity profile for JAK1 over the other family members.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. The following is a detailed methodology for a representative biochemical kinase inhibition assay.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.
Materials:
-
Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, TYK2)
-
Universal biotinylated peptide substrate (e.g., ULight™-JAK-1tide)
-
Adenosine 5'-triphosphate (ATP)
-
HTRF® KinEASE™ detection reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody (Eu3+-cryptate) and Streptavidin-XL665 (SA-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)
-
Test compound (PPC-1) serially diluted in 100% DMSO
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: A 10-point serial dilution of PPC-1 is prepared in 100% DMSO, typically starting from a high concentration (e.g., 1 mM).
-
Kinase Reaction:
-
4 µL of the compound dilution is dispensed into the assay plate.
-
2 µL of the respective JAK enzyme solution (at 2X final concentration) is added.
-
The plate is incubated for 15 minutes at room temperature.
-
4 µL of a substrate/ATP mixture (at 2X final concentration) is added to initiate the kinase reaction.
-
The plate is incubated for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
10 µL of the HTRF® detection reagent mix (containing Eu3+-cryptate labeled antibody and SA-XL665 in detection buffer with EDTA to stop the reaction) is added to each well.[2]
-
The plate is incubated for 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition: The plate is read on an HTRF®-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF® ratio (665 nm/620 nm) is calculated. The percent inhibition is determined relative to high (no enzyme) and low (DMSO vehicle) controls. IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic model.
Visualizing Kinase Selectivity and Signaling
To better understand the context of JAK inhibitor selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for kinase profiling.
Caption: The JAK-STAT signaling pathway, a key target for immunomodulatory drugs.
Caption: A generalized workflow for assessing the selectivity of a kinase inhibitor.
References
Safety Operating Guide
Proper Disposal of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, a heterocyclic compound commonly used in pharmaceutical research. Adherence to these protocols is critical to ensure personal safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The hazard profile of this compound and its analogs indicates that it may be harmful if swallowed, and can cause skin and eye irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosolization.
Quantitative Hazard and Toxicity Data
| Compound Class/Derivative | Test Species | Route of Exposure | LD50 (Lethal Dose, 50%) | Reference |
| Pyrazole | Mice | Oral | 1450 mg/kg | [4] |
| Pyrazolo(1,5-a)pyrimidine derivative | Mouse | Oral | >800 mg/kg | [5] |
| Pyridine, alkyl derivatives | Rat | Oral | 2500 mg/kg bw | |
| Pyridine, alkyl derivatives | Rabbit | Dermal | >2000 mg/kg bw | |
| 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivative | Culex quinquefasciatus (larvae) | - | 20.1 µg/mL | [6] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of solid this compound waste.
-
For solutions containing this compound, use a separate, labeled container for liquid waste. Ensure the container material is compatible with the solvent used.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Environmental Fate and Considerations
Pyridine and its derivatives are known to be present in the environment as a result of industrial activities. While many pyridine compounds are biodegradable, their persistence can vary based on environmental conditions and the nature of substitutions on the pyridine ring.[7][8] It is crucial to prevent the release of this compound into the environment to avoid potential contamination of soil and water.[7][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound, 5-fluoro- [cymitquimica.com]
- 2. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 5. RTECS NUMBER-UR0725000-Chemical Toxicity Database [drugfuture.com]
- 6. jksus.org [jksus.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
